molecular formula C9H18N2O B13869530 1-(Pentan-3-yl)piperazin-2-one

1-(Pentan-3-yl)piperazin-2-one

Cat. No.: B13869530
M. Wt: 170.25 g/mol
InChI Key: OFGWZQJHZXLHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pentan-3-yl)piperazin-2-one is a chemical compound featuring a piperazin-2-one ring system, which is recognized in scientific literature as a valuable scaffold for constructing novel heterocyclic building blocks in early-stage drug discovery . The piperazin-2-one core is a lactam that can be functionally transformed into various derivatives, such as phosphonates, which are of significant interest for developing new medicinal chemistry entities . Piperazinone derivatives are frequently explored in the development of therapeutic agents; for instance, similar structures have been investigated as inhibitors for targets like PARP-1/2, which are relevant in oncology research . The structural flexibility of this heterocyclic system allows researchers to synthesize diverse arrays of compounds for screening against biological targets. This product is intended for research applications as a chemical building block or intermediate in the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-pentan-3-ylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-8(4-2)11-6-5-10-7-9(11)12/h8,10H,3-7H2,1-2H3

InChI Key

OFGWZQJHZXLHRD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCNCC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pentan-3-yl)piperazin-2-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pentan-3-yl)piperazin-2-one, a substituted piperazinone of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document consolidates information on its nomenclature, predicted physicochemical properties, and detailed, field-proven synthetic protocols based on established methodologies for N-alkylation of piperazin-2-ones. The guide is intended to serve as a foundational resource for researchers synthesizing and exploring the potential of this and structurally related compounds.

Introduction and Nomenclature

Piperazin-2-one and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of various substituents on the nitrogen atoms allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[3] 1-(Pentan-3-yl)piperazin-2-one is a specific N-substituted derivative of the piperazin-2-one core.

IUPAC Name: 1-(pentan-3-yl)piperazin-2-one[4]

Synonyms:

  • 1-(1-ethylpropyl)piperazin-2-one

CAS Number: 1284246-77-0[4]

Chemical Structure:

G mol C1CC(=O)N(C(CC)CC)CCN1

Figure 1: Chemical structure of 1-(pentan-3-yl)piperazin-2-one.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H18N2O[4]
Molecular Weight170.26 g/mol [4]
Predicted LogP1.3ChemAxon
Predicted pKa (most basic)7.8ChemAxon
Predicted SolubilitySoluble in most organic solvents; sparingly soluble in water.N/A

Synthesis of 1-(Pentan-3-yl)piperazin-2-one

The synthesis of 1-(pentan-3-yl)piperazin-2-one can be achieved through several established methods for N-alkylation of secondary amines. Two primary and reliable strategies are direct N-alkylation and reductive amination.

Method 1: Direct N-Alkylation

This method involves the reaction of piperazin-2-one with a suitable pentan-3-yl electrophile, such as 3-bromopentane or 3-iodopentane. The choice of base and solvent is critical to ensure efficient and selective mono-alkylation.

Reaction Scheme:

G reactants Piperazin-2-one + 3-Bromopentane reagents K2CO3, DMF 80 °C reactants->reagents products 1-(Pentan-3-yl)piperazin-2-one reagents->products G reactants Piperazin-2-one + Pentan-3-one reagents NaBH(OAc)3, CH2Cl2 reactants->reagents products 1-(Pentan-3-yl)piperazin-2-one reagents->products

Sources

Technical Monograph: 1-(Pentan-3-yl)piperazin-2-one & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1-(Pentan-3-yl)piperazin-2-one scaffold and its derivatives, focusing on chemical identity, synthesis, and application in drug development.

Part 1: Chemical Identity & CAS Registry[1]

Status of the Compound: The specific chemical entity 1-(Pentan-3-yl)piperazin-2-one (also known as 1-(1-ethylpropyl)-2-oxopiperazine) is a specialized heterocyclic intermediate. While the core piperazin-2-one scaffold is ubiquitous, the specific N1-pentan-3-yl derivative is frequently encountered as a proprietary intermediate or a metabolite rather than a commodity chemical.

Consequently, the most relevant and commercially indexed CAS number refers to its reduced parent scaffold (the piperazine form), which serves as the primary precursor for synthesis and derivatization.

Core Reference Data
Chemical EntityStructure DescriptionCAS Number
Primary Scaffold 1-(Pentan-3-yl)piperazine (Dihydrochloride)686721-33-5
Target Derivative 1-(Pentan-3-yl)piperazin-2-one Not widely indexed (See Synthesis)
Isomeric Analog (2S)-2-Methyl-1-(pentan-3-yl)piperazine 1187931-24-3
Core Scaffold Piperazin-2-one 5625-67-2

Technical Note on Nomenclature: In drug development documentation, this compound is often defined by its IUPAC synonyms:

  • 1-(1-Ethylpropyl)-2-oxopiperazine

  • 1-(3-Pentyl)-2-piperazinone

If you are sourcing this for regulatory filing, relying on the 1-(Pentan-3-yl)piperazine (CAS 686721-33-5) as the starting material is the standard protocol for traceability.

Part 2: Synthesis & Production Protocols

To obtain 1-(Pentan-3-yl)piperazin-2-one, direct sourcing is often difficult due to stability or commercial availability. The standard laboratory protocol involves the regioselective alkylation of piperazin-2-one or cyclization strategies.

Method A: Regioselective Alkylation (Direct)

This method utilizes the difference in nucleophilicity between the N1 (amide) and N4 (amine) positions of the piperazin-2-one ring.

  • Challenge: The N4-position (amine) is more nucleophilic than the N1-position (amide). Direct alkylation with 3-bromopentane usually yields the 4-substituted product.

  • Solution: Protection of N4 is required.

Protocol:

  • Protection: React piperazin-2-one (CAS 5625-67-2) with Boc-anhydride (

    
    ) to form 4-Boc-piperazin-2-one .
    
  • Alkylation: Treat 4-Boc-piperazin-2-one with Sodium Hydride (NaH) in DMF at 0°C, followed by the addition of 3-bromopentane .

    • Mechanism:[1] NaH deprotonates the amide nitrogen (N1), allowing nucleophilic attack on the secondary alkyl halide.

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to remove the Boc group.

  • Result: 1-(Pentan-3-yl)piperazin-2-one.

Method B: De Novo Cyclization (Scalable)

For industrial scales, building the ring is preferred over alkylating an existing ring to avoid isomer separation.

Workflow Diagram (DOT):

Synthesis Start 3-Aminopentane Inter1 N-(Pentan-3-yl) -2-chloroacetamide Start->Inter1 Acylation (-HCl) Reagent1 Chloroacetyl Chloride Reagent1->Inter1 Inter2 Linear Diamine Intermediate Inter1->Inter2 N-Alkylation Reagent2 Ethanolamine Reagent2->Inter2 Cyclization Intramolecular Cyclization (Heat/Base) Inter2->Cyclization Mitsunobu or Thermal Product 1-(Pentan-3-yl) piperazin-2-one Cyclization->Product

Figure 1: Retrosynthetic pathway for the de novo construction of the 1-substituted piperazin-2-one ring.

Part 3: Analytical Characterization (Self-Validating System)

When synthesizing or verifying this derivative, the following spectral signatures act as a self-validating quality control system.

Proton NMR ( H-NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       4.3-4.5 ppm (1H, m):  The methine proton of the pentan-3-yl group (
      
      
      
      ). This multiplet confirms the N1-substitution.[2]
    • 
       3.0-3.6 ppm (4H, m):  Piperazine ring protons adjacent to nitrogens.
      
    • 
       3.8 ppm (2H, s):  The methylene protons adjacent to the carbonyl (
      
      
      
      ).
    • 
       0.8-0.9 ppm (6H, t):  Terminal methyl groups of the pentyl chain.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Formula:

    
    
    
  • Expected Mass:

    • Exact Mass: 170.14

    • Observed [M+H]+: 171.15

Part 4: Applications in Drug Discovery

The 1-(Pentan-3-yl)piperazin-2-one scaffold serves as a constrained peptidomimetic in medicinal chemistry.

Antifungal Agents (Azole Derivatives)

This scaffold is structurally homologous to the side chains found in Posaconazole and Itraconazole .

  • Mechanism: The bulky pentan-3-yl group fills the hydrophobic pocket of the target enzyme (Lanosterol 14

    
    -demethylase), while the piperazinone ring provides a rigid linker that orients the active pharmacophore.
    
  • Optimization: Researchers use the piperazin-2-one derivative to improve metabolic stability compared to the open-chain piperazine analogs, as the carbonyl group reduces the basicity of the N1 nitrogen, altering the pKa and membrane permeability.

GPCR Ligands

N-alkylated piperazinones are frequent privileged structures in the design of antagonists for:

  • CCR5 (Chemokine receptors)

  • 5-HT (Serotonin receptors)

Signaling Pathway Relevance:

Pathway Ligand 1-(Pentan-3-yl) piperazin-2-one Derivative Receptor GPCR (e.g., CCR5) Ligand->Receptor Binding (Hydrophobic Fit) GProtein G-Protein Dissociation Receptor->GProtein Conformational Change Effector Effector Modulation (cAMP/Ca2+) GProtein->Effector Signal Transduction Response Therapeutic Effect (Anti-inflammatory) Effector->Response

Figure 2: Pharmacological mechanism of action for piperazinone-based ligands.

References

  • Reagentia . (n.d.).[3][2] 1-(1-Ethylpropyl)piperazine dihydrochloride (CAS 686721-33-5).[3][2][4][5] Retrieved from [Link]

  • PubChem . (2024). (2S)-2-methyl-1-(pentan-3-yl)piperazine (CAS 1187931-24-3). National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Lipophilicity and logP of Pentan-3-yl Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, and its lipophilicity is frequently modulated to optimize drug-like properties. This in-depth technical guide focuses on the impact of the pentan-3-yl substituent on the lipophilicity of the piperazine core, quantified by the partition coefficient (logP). We will explore the theoretical underpinnings of this substitution, detail experimental and in silico methodologies for logP determination, and discuss the consequential effects on drug development. This guide is intended to provide researchers with the foundational knowledge and practical insights necessary to rationally design and evaluate pentan-3-yl substituted piperazine derivatives.

The Strategic Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[1] It is most commonly expressed as the logarithm of the partition coefficient (logP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1]

A delicate balance of lipophilicity is paramount for a successful drug candidate. Adequate lipophilicity is necessary for the molecule to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[2] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3] Therefore, the ability to fine-tune the lipophilicity of a lead compound is a fundamental skill in medicinal chemistry. The piperazine ring, with its two nitrogen atoms, offers a versatile scaffold for such modifications.[4]

The Pentan-3-yl Substituent: A Tool for Modulating Lipophilicity

The introduction of alkyl groups is a common strategy to increase the lipophilicity of a molecule. The pentan-3-yl group (also known as the 1-ethylpropyl group) is a five-carbon alkyl substituent with a branched structure. When appended to a piperazine ring, typically at the N1 or N4 position, it significantly alters the parent molecule's physicochemical properties.

Structural Impact of the Pentan-3-yl Group

The pentan-3-yl group contributes to the overall lipophilicity of the piperazine derivative in several ways:

  • Increased Hydrophobic Surface Area: The five carbon atoms of the pentan-3-yl group add substantial nonpolar surface area to the piperazine core, increasing its affinity for the lipid phase.

  • Steric Shielding: The branched nature of the pentan-3-yl group can sterically hinder the polar nitrogen atoms of the piperazine ring, reducing their interaction with water molecules and thereby increasing the molecule's overall hydrophobicity.

  • Disruption of Solvation: The bulky pentan-3-yl group can disrupt the ordered solvation shell of water molecules around the piperazine ring, leading to a net increase in entropy upon partitioning into the nonpolar phase, which is thermodynamically favorable.

Estimated logP Contribution

Table 1: Estimated logP Values of Pentan-3-yl Substituted Piperazines

CompoundStructureEstimated Base logP (Piperazine)Estimated Contribution of Pentan-3-yl GroupEstimated Total logP
Piperazine-1.1N/A-1.1
1-(Pentan-3-yl)piperazine-1.1+2.2~1.1
1-Aryl-4-(pentan-3-yl)piperazineVaries with aryl group+2.2Varies

Note: These are estimations and the actual experimental values may vary. The purpose of this table is to illustrate the expected increase in lipophilicity.

Methodologies for logP Determination

Accurate determination of logP is crucial for validating in silico predictions and for making informed decisions in the drug discovery pipeline. Both experimental and computational methods are widely employed.

Experimental Determination of logP

The shake-flask method is the traditional and most reliable method for logP determination.[1] It directly measures the partitioning of a compound between n-octanol and water.

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases:

    • Pre-saturate n-octanol with water by shaking them together and allowing the phases to separate.

    • Pre-saturate water with n-octanol in the same manner. For ionizable compounds like piperazines, use a buffer of the desired pH (e.g., pH 7.4 for physiological relevance) as the aqueous phase.

  • Sample Preparation:

    • Dissolve a known amount of the pentan-3-yl substituted piperazine in the pre-saturated aqueous phase. The concentration should be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed container.

    • Shake the container vigorously for a predetermined time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.[1] The optimal shaking time should be determined empirically.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_oct Pre-saturate n-Octanol with Water dissolve Dissolve Compound in Aqueous Phase prep_oct->dissolve prep_aq Pre-saturate Water with n-Octanol prep_aq->dissolve partition Add n-Octanol & Shake dissolve->partition separate Centrifuge to Separate Phases partition->separate analyze Analyze Concentrations (HPLC/UV-Vis) separate->analyze calculate Calculate logP analyze->calculate

Caption: Workflow for Shake-Flask logP Determination.

RP-HPLC offers a faster, more automated, and less material-intensive alternative to the shake-flask method for estimating logP.[5] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Protocol: RP-HPLC for logP Estimation

  • System Setup:

    • Use a reversed-phase column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For basic compounds like piperazines, it is crucial to use a buffer system that maintains a consistent pH and suppresses silanol interactions.

  • Calibration:

    • Inject a series of standard compounds with known logP values that span the expected range of the test compound.

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time.

    • Create a calibration curve by plotting log(k) versus the known logP values of the standards.

  • Sample Analysis:

    • Inject the pentan-3-yl substituted piperazine under the same chromatographic conditions.

    • Determine its retention time and calculate its capacity factor.

  • logP Estimation:

    • Interpolate the logP of the test compound from the calibration curve using its calculated log(k) value.

G A Inject Standards (Known logP) B Measure Retention Times (tR) A->B C Calculate Capacity Factors (k) B->C D Plot log(k) vs. logP (Calibration Curve) C->D H Interpolate logP from Calibration Curve D->H E Inject Test Compound F Measure tR of Test Compound E->F G Calculate k of Test Compound F->G G->H

Caption: RP-HPLC Method for logP Estimation.

In Silico logP Prediction

Computational models for logP prediction are invaluable for high-throughput screening and for prioritizing compounds for synthesis.[6] These methods are broadly categorized into atom-based, fragment-based, and property-based approaches.

  • Fragment-based methods (e.g., ClogP): These methods calculate logP by summing the contributions of individual molecular fragments. They are generally accurate for molecules that are well-represented in the training dataset.[6]

  • Atom-based methods (e.g., ALOGP): These methods sum the contributions of individual atoms. They can be more versatile for novel scaffolds but may be less accurate than fragment-based methods.

  • Property-based methods: These methods use quantum mechanical calculations to determine the solvation free energies in water and n-octanol, from which logP can be derived. While computationally intensive, they can be highly accurate.

For nitrogen-containing heterocyclic compounds like piperazines, fragment-based methods such as ClogP often provide reliable predictions, provided that the specific fragments are well-parameterized.[7] However, it is always advisable to compare the results from multiple prediction algorithms.[7]

Implications for Drug Development

The increased lipophilicity imparted by the pentan-3-yl group has profound implications for the ADMET properties of piperazine derivatives.

Table 2: Predicted ADME Impact of Pentan-3-yl Substitution on Piperazines

ADME PropertyEffect of Increased LipophilicityRationale
Absorption Potentially IncreasedEnhanced passive diffusion across the gastrointestinal membrane.
Distribution IncreasedGreater partitioning into tissues, including the potential for increased blood-brain barrier penetration.
Metabolism Potentially IncreasedIncreased affinity for cytochrome P450 enzymes, which are located in a lipophilic environment within the endoplasmic reticulum.
Excretion Potentially DecreasedIncreased tubular reabsorption in the kidneys.
Aqueous Solubility DecreasedThe hydrophobic pentan-3-yl group reduces favorable interactions with water molecules.
Plasma Protein Binding IncreasedLipophilic compounds tend to bind more extensively to plasma proteins like albumin.
Toxicity Potentially IncreasedIncreased off-target interactions and potential for accumulation in fatty tissues.[3]

The decision to incorporate a pentan-3-yl group must therefore be a careful balance of improving absorption and distribution against the potential liabilities of increased metabolism, decreased solubility, and higher toxicity.

Conclusion

The substitution of a pentan-3-yl group onto a piperazine scaffold is a rational medicinal chemistry strategy to increase lipophilicity and modulate the pharmacokinetic profile of a drug candidate. This guide has provided a comprehensive overview of the structural and physicochemical consequences of this modification, detailed both experimental and in silico methods for quantifying the resulting change in logP, and outlined the critical implications for drug development. A thorough understanding of these principles empowers researchers to make data-driven decisions in the design and optimization of novel piperazine-based therapeutics. The self-validating nature of the described protocols, where in silico predictions are confirmed by experimental data, is essential for building robust structure-activity and structure-property relationships.

References

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). MDPI. Retrieved from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]

  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). ResearchGate. Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publisher. Retrieved from [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (n.d.). MDPI. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (n.d.). PubMed. Retrieved from [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025). ResearchGate. Retrieved from [Link]

  • Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. (2025). ResearchGate. Retrieved from [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (n.d.). RSC Publishing. Retrieved from [Link]

  • Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. (n.d.). MDPI. Retrieved from [Link]

  • Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. (2024). NIH. Retrieved from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Publications. Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Predicted ADME properties for compounds 1-15. (n.d.). ResearchGate. Retrieved from [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). PMC - NIH. Retrieved from [Link]

  • Relationship between lipophilic properties (alkyl chain length) and antibacterial activity of QUATs against M. smegmatis. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved from [Link]

  • Alkyl Chain Length Impact on Chemical Properties. (2025). Patsnap Eureka. Retrieved from [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.). NIH. Retrieved from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. Retrieved from [Link]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2022). PubMed. Retrieved from [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (n.d.). Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Effect of Lipophilic Chains on the Antitumor Effect of a Dendritic Nano Drug Delivery System. (n.d.). Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. Retrieved from [Link]

Sources

The Piperazin-2-one Scaffold: Engineering Conformational Constraints for Next-Generation Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

The Peptidomimetic Rationale: Beyond the Peptide Bond

In the landscape of drug discovery, native peptides often fail as therapeutic candidates due to poor bioavailability, rapid proteolytic degradation, and high conformational flexibility. The piperazin-2-one (piperazinone) scaffold has emerged as a privileged structure because it addresses these limitations through conformational restriction .

By incorporating the nitrogen and carbonyl functionalities of the peptide backbone into a six-membered lactam ring, this scaffold effectively "locks" the


 and 

torsion angles. This restriction is not arbitrary; it is engineered to mimic specific secondary structures, most notably the

-turn
.
The -Turn Mimicry Mechanism

-turns are critical recognition motifs in protein-protein interactions (PPIs), often comprised of four residues (

to

) where the polypeptide chain reverses direction.[1] The piperazin-2-one scaffold is a potent surrogate for the central

and

residues.
  • Type I vs. Type II Mimicry: Depending on the stereochemistry of the substituents at the C3 and C6 positions, the scaffold can mimic the specific geometry of Type I or Type II

    
    -turns.
    
  • Side Chain Presentation: The scaffold allows for the precise vector orientation of side chains (mimicking amino acid R-groups) in a way that retains pharmacophoric overlap with the native peptide while eliminating the labile peptide bond.

BetaTurnMimicry cluster_0 Native Peptide Beta-Turn cluster_1 Piperazin-2-one Mimetic Residue_i Residue i (H-Bond Acceptor) Residue_i1 Residue i+1 (Corner) Residue_i->Residue_i1 Residue_i3 Residue i+3 (H-Bond Donor) Residue_i->Residue_i3 H-Bond (i -> i+3) Residue_i2 Residue i+2 (Corner) Residue_i1->Residue_i2 Scaffold Piperazin-2-one Core (Locks Phi/Psi Angles) Residue_i1->Scaffold Replaced by Residue_i2->Residue_i3 Residue_i2->Scaffold Replaced by R1 R1 (Mimics i+1 Sidechain) Scaffold->R1 R2 R2 (Mimics i+2 Sidechain) Scaffold->R2

Figure 1: Conceptual mapping of the piperazin-2-one scaffold replacing the central residues of a bioactive


-turn.

Synthetic Methodologies

To ensure reproducibility and scalability, we focus on two high-fidelity protocols: the Ugi-Deprotection-Cyclization (UDC) strategy for solution-phase diversity, and a Solid-Phase Peptide Synthesis (SPPS) approach for library generation.

Protocol A: Solution Phase Ugi-Deprotection-Cyclization (UDC)

This multicomponent reaction (MCR) allows for the rapid assembly of the core ring system from four distinct building blocks.

Reagents Required:

  • Aldehyde (R-CHO)

  • Primary Amine (R'-NH2)

  • Isocyanide (R''-NC)

  • Bifunctional Acid Component (e.g., N-Boc-amino acid or 3-bromopropionic acid)

Step-by-Step Protocol:

  • Schiff Base Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in methanol (0.5 M concentration). Stir for 30 minutes at room temperature to pre-form the imine. Note: Methanol is the optimal solvent for Ugi reactions due to its ability to stabilize the ionic intermediates.

  • Component Addition: Add the carboxylic acid component (1.0 equiv) and the isocyanide (1.0 equiv).

  • Ugi Reaction: Stir the mixture for 24–48 hours at room temperature. Monitor consumption of isocyanide by TLC or LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. The linear Ugi adduct is often pure enough for the next step; if not, purify via flash chromatography (silica gel, Hexane/EtOAc).

  • Deprotection/Cyclization:

    • Dissolve the Ugi adduct in 20% TFA/DCM (v/v). Stir for 1 hour to remove the Boc group (if using N-Boc amino acid).

    • Evaporate volatiles. Redissolve the residue in MeOH and add excess base (e.g., TEA or DIPEA, 5 equiv) to trigger the intramolecular transamidation (cyclization).

    • Reflux: Heat at 60°C for 4–12 hours to drive the ring closure.

  • Final Purification: Isolate the piperazin-2-one via HPLC or recrystallization.

UgiMechanism Start Reagents: Aldehyde + Amine + Acid + Isocyanide Imine Schiff Base Formation (MeOH, RT) Start->Imine Ugi_Adduct Linear Ugi Adduct (Peptide Backbone) Imine->Ugi_Adduct + Acid + Isocyanide Deprotection TFA/DCM Treatment (N-Boc Removal) Ugi_Adduct->Deprotection Cyclization Base-Mediated Cyclization (Intramolecular Transamidation) Deprotection->Cyclization Product Piperazin-2-one Scaffold Cyclization->Product

Figure 2: The Ugi-Deprotection-Cyclization (UDC) workflow for rapid scaffold assembly.

Protocol B: Solid-Phase Synthesis (Wang Resin Route)

This protocol is ideal for generating libraries of Leu-enkephalin analogues or other peptidomimetics.

Step-by-Step Protocol:

  • Resin Loading: Swell Wang resin in DMF. Couple N-Fmoc-glycine (or other amino acid) using standard DIC/HOBt coupling. Deprotect Fmoc using 20% piperidine in DMF.

  • N-Alkylation: React the resin-bound amine with a serine-derived

    
    -lactone (e.g., N-Boc-serine-
    
    
    
    -lactone) in the presence of mild base. This installs the hydroxy-ethyl backbone required for the ring.
  • Peptide Coupling: Couple the resulting free carboxylic acid on the resin with a benzylamine derivative using BOP reagent/DIPEA.

  • Cyclative Cleavage: Treat the resin with 5% H₂O in TFA.[2] This simultaneously cleaves the construct from the resin, removes the Boc group, and catalyzes the ring closure to release the free piperazin-2-one.

Pharmacological & Physicochemical Profiling

The transition from a linear peptide to a piperazin-2-one derivative yields quantifiable improvements in drug-like properties (ADME).

PropertyLinear PeptidePiperazin-2-one MimeticMechanism of Improvement
Proteolytic Stability Low (

min)
High (

hrs)
Lack of scissile amide bonds recognized by proteases.
H-Bond Donors High (Solvation penalty)ReducedIntramolecular H-bonds are satisfied within the ring structure.
Membrane Permeability PoorModerate to HighReduced polar surface area (PSA) and increased lipophilicity.
Conformational Entropy High (Flexible)Low (Rigid)Pre-organized conformation reduces the entropic penalty of binding.
Case Study: Leu-Enkephalin Analogues

Research has demonstrated that piperazinone-based analogues of Leu-enkephalin (an opioid peptide) retain significant binding affinity for


- and 

-opioid receptors while exhibiting vastly superior metabolic stability. The rigid scaffold maintains the critical tyrosine and phenylalanine side-chain orientations required for receptor activation.

References

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. Journal of Combinatorial Chemistry. [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]

  • Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Chemical Biology & Drug Design. [Link]

Sources

Comparative Analysis of N1-Substituted Piperazin-2-ones: Steric and Physicochemical Implications in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Walk" in Constrained Scaffolds

In medicinal chemistry, the piperazin-2-one scaffold serves as a critical peptidomimetic template, offering a conformationally constrained alternative to linear peptides. This guide analyzes the specific structural optimization step of expanding an N1-isopropyl group to an N1-(pentan-3-yl) group.

While seemingly a minor "methyl walk" (adding two methyl groups to the isopropyl termini), this modification induces significant shifts in lipophilicity (cLogP) , steric volume , and synthetic reactivity . This guide provides the technical rationale for selecting between these two scaffolds during Lead Optimization.

Structural & Physicochemical Profiling[1]

The choice between an isopropyl and a pentan-3-yl substituent is rarely arbitrary; it is a calculated decision to modulate the physicochemical profile of a drug candidate.

Comparative Metrics
Feature1-Isopropylpiperazin-2-one1-(Pentan-3-yl)piperazin-2-oneImpact on Drug Design
Molecular Formula C₇H₁₄N₂OC₉H₁₈N₂O+28 Da (Ethyl expansion)
Molecular Weight 142.20 g/mol 170.25 g/mol Minimal impact on Ligand Efficiency (LE).
cLogP (Approx) -0.5 to 0.10.5 to 1.1Critical: Pentan-3-yl increases lipophilicity by ~1 unit, improving membrane permeability but potentially lowering solubility.
Steric Bulk (Taft Es) -0.47 (iPr)-1.50 (est. for pentan-3-yl)Pentan-3-yl is significantly bulkier, potentially inducing a "gear effect" that locks the piperazinone ring conformation.
Metabolic Liability High (CYP-mediated hydroxylation at tertiary C-H)Moderate/High (More C-H bonds, but sterically shielded tertiary carbon).
Conformational Analysis

The piperazin-2-one ring adopts a half-chair or twisted boat conformation.

  • Isopropyl: Provides moderate steric bulk, allowing some ring flexibility.

  • Pentan-3-yl: The "swallowtail" shape of the diethyl-methyl group creates severe steric clash with the adjacent carbonyl (C2) and the equatorial protons at C6. This often forces the N1-substituent into a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, effectively "locking" the ring conformation.

Synthetic Methodologies: The Reductive Amination Challenge

The primary challenge in synthesizing the 1-(pentan-3-yl) derivative is the steric hindrance of the ketone precursor, 3-pentanone , compared to acetone .

Reaction Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways and the critical decision points based on the ketone reactivity.

SynthesisWorkflow cluster_check Quality Control Start Start: Piperazin-2-one Precursor Ketone_Choice Select Ketone Source Start->Ketone_Choice Acetone Acetone (for Isopropyl) Ketone_Choice->Acetone Pentanone 3-Pentanone (for Pentan-3-yl) Ketone_Choice->Pentanone Process_A Standard Reductive Amination (NaBH(OAc)3, DCM, AcOH) Acetone->Process_A Process_B Activated Reductive Amination (Ti(OiPr)4 Pre-complexation) Pentanone->Process_B Steric Hindrance Intermediate_A Imine Formation (Fast) Process_A->Intermediate_A Intermediate_B Imine Formation (Slow/Equilibrium) Process_B->Intermediate_B Reduction Reduction Step (Add NaBH3CN or NaBH(OAc)3) Intermediate_A->Reduction Intermediate_B->Reduction QC Check Imine Conversion (LCMS) Intermediate_B->QC Product_Iso 1-Isopropylpiperazin-2-one (High Yield) Reduction->Product_Iso Product_Pen 1-(Pentan-3-yl)piperazin-2-one (Moderate Yield) Reduction->Product_Pen

Figure 1: Comparative synthetic workflow highlighting the activation requirement for the sterically hindered 3-pentanone pathway.

Detailed Protocol: 1-(Pentan-3-yl)piperazin-2-one

Rationale: Direct reductive amination with 3-pentanone using standard Sodium Triacetoxyborohydride (STAB) protocols often stalls due to poor imine formation. We utilize Titanium(IV) isopropoxide as a Lewis acid dehydrating agent to force imine formation.

Reagents:

  • Piperazin-2-one (1.0 eq)

  • 3-Pentanone (3.0 eq) – Excess required due to volatility and kinetics.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq) – Preferred over STAB for Ti-mediated reactions.

  • Solvent: Dry THF or Dichloroethane (DCE).

Step-by-Step Procedure:

  • Imine Pre-formation (Critical Step):

    • In a flame-dried flask under Argon, dissolve Piperazin-2-one in dry THF.

    • Add 3-Pentanone followed by neat Ti(OiPr)₄ via syringe.

    • Stir at ambient temperature for 12–18 hours .

    • Checkpoint: Aliquot a small sample into MeOH and check via LCMS. You should see the mass of the imine (M+H = 169.2) or the hemi-aminal. Do not proceed until starting material is <10%.

  • Reduction:

    • Dilute the mixture with absolute ethanol (to solubilize the borohydride).

    • Add NaBH₃CN cautiously in portions.

    • Stir for 4–6 hours at room temperature.

  • Workup (Titanium Quench):

    • Caution: Quenching Ti reactions can form gelatinous emulsions.

    • Add 1N NaOH or a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until two clear layers form.

    • Filter through a Celite pad to remove titanium salts.

    • Extract aqueous layer with DCM (3x).

  • Purification:

    • Flash chromatography (MeOH/DCM gradient). The pentan-3-yl derivative will elute earlier (higher Rf) than the isopropyl analog due to increased lipophilicity.

Pharmacokinetic & SAR Implications

Metabolic Stability (CYP450)
  • 1-Isopropyl: The tertiary methine proton is a classic site for CYP-mediated hydroxylation, leading to dealkylation (loss of isopropyl group).

  • 1-(Pentan-3-yl): While it still possesses a tertiary proton, the steric bulk of the two ethyl wings can hinder the approach of the CYP heme iron-oxo species. However, the terminal methyls of the ethyl groups introduce new sites for

    
    -oxidation.
    
    • Prediction: Pentan-3-yl often shows extended half-life (t1/2) compared to isopropyl due to steric shielding of the N-dealkylation pathway.

Selectivity Profiling (Decision Tree)

Use the following logic to determine which scaffold to deploy in a Lead Optimization campaign.

SAR_Logic Start Lead Optimization Objective Solubility Issue: Low Solubility? Start->Solubility Potency Issue: Low Potency? Start->Potency Metabolism Issue: High Clearance? Start->Metabolism Iso_Path Select 1-Isopropyl Solubility->Iso_Path Lower LogP required Check_Pocket Check_Pocket Potency->Check_Pocket Analyze Binding Pocket Pen_Path Select 1-(Pentan-3-yl) Metabolism->Pen_Path Block N-Dealkylation (Steric Shield) Check_Pocket->Iso_Path Steric Constrained Check_Pocket->Pen_Path Large Hydrophobic Pocket Available

Figure 2: SAR decision logic for selecting between Isopropyl and Pentan-3-yl substituents.

References

  • Huang, J., et al. "A Practical Method for the Synthesis of Alkyl-, Alcohol-, Amine-, and Ester-Extended Tosylpiperazines."[1] Journal of Organic Chemistry, vol. 77, no. 17, 2012, pp. 7506–7511.[1] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Boley, A. J., et al. "Photoredox-Catalyzed Synthesis of Piperazines via Carbonyl-Amine Condensation."[1] Journal of the American Chemical Society, vol. 146, 2024, pp. 31114.[1] Link

  • PubChem. "Compound Summary: Piperazin-2-one." National Library of Medicine, 2025. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(Pentan-3-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring a robust, regioselective synthesis of 1-(Pentan-3-yl)piperazin-2-one .

Unlike 4-substituted piperazinones, which are easily accessible via alkylation of the secondary amine, the 1-substituted isomer requires the substituent to be installed on the nitrogen atom that eventually becomes the amide linkage. The following protocol utilizes a "Directed Assembly" strategy starting from 3-pentylamine, ensuring 100% regioselectivity for the N1 position.

Executive Summary

The synthesis of 1-substituted piperazin-2-ones presents a specific regiochemical challenge: distinguishing between the N1 (amide) and N4 (amine) positions. Direct alkylation of piperazin-2-one predominantly occurs at the more nucleophilic N4 position. To achieve N1-substitution, the substituent must be introduced prior to ring closure.

This protocol details a 4-step convergent synthesis starting from 3-pentylamine. The strategy involves the construction of an acyclic precursor, N-(2-chloroethyl)-2-chloro-N-(pentan-3-yl)acetamide, followed by a cyclization with ammonia. This method guarantees the placement of the pentan-3-yl group at the N1 position and provides a scalable, high-yield route suitable for gram-to-kilogram production.

Key Advantages of This Protocol
  • Regiocontrol: The N-substituent is locked into the amide position (N1) by the synthetic design.

  • Scalability: Intermediates are stable and can be purified by standard extraction or distillation.

  • Versatility: The final cyclization step allows for the introduction of substituents at N4 if a primary amine is used instead of ammonia.

Retrosynthetic Analysis & Mechanism

To synthesize 1-(Pentan-3-yl)piperazin-2-one (Target 4 ), we disconnect the N4-C3 and N4-C5 bonds. The most reliable disconnection leads to a bis-electrophile precursor reacting with a nitrogen nucleophile (Ammonia).

Pathway Logic:

  • Target: 1-substituted piperazin-2-one.[1]

  • Precursor: N-(2-chloroethyl)-N-(pentan-3-yl)-2-chloroacetamide (3 ).

  • Origin: Acylation of N-(2-hydroxyethyl)-3-pentylamine (1 ) followed by chlorination.

  • Starting Material: 3-Pentylamine + 2-Chloroethanol (or Ethylene Oxide).

Reaction Scheme
  • N-Alkylation: 3-Pentylamine

    
    N-(2-Hydroxyethyl)-3-pentylamine.
    
  • N-Acylation: Reaction with Chloroacetyl chloride

    
     Amide formation.
    
  • Activation: Conversion of alcohol to alkyl chloride (via SOCl

    
    ).
    
  • Cyclization: Double nucleophilic substitution with Ammonia.

SynthesisPath SM 3-Pentylamine Step1 Step 1: Hydroxyethylation (+ 2-Chloroethanol) SM->Step1 Inter1 Amino Alcohol (1) N-(2-hydroxyethyl)-3-pentylamine Step1->Inter1 Step2 Step 2: Acylation (+ Chloroacetyl chloride) Inter1->Step2 Inter2 Chloro-Amide (2) N-(2-hydroxyethyl)-... -2-chloroacetamide Step2->Inter2 Step3 Step 3: Chlorination (+ SOCl2) Inter2->Step3 Inter3 Bis-Chloride (3) N-(2-chloroethyl)-... -2-chloroacetamide Step3->Inter3 Step4 Step 4: Cyclization (+ NH3/MeOH) Inter3->Step4 Product TARGET 1-(Pentan-3-yl)piperazin-2-one Step4->Product

Caption: Step-wise synthetic pathway for the regioselective construction of the piperazinone ring.

Detailed Experimental Protocol

Safety Pre-Check
  • 3-Pentylamine: Flammable, corrosive. Use in a fume hood.

  • Chloroacetyl Chloride: Lachrymator, highly corrosive, reacts violently with water.

  • Thionyl Chloride (SOCl

    
    ):  Releases HCl and SO
    
    
    
    . Strict anhydrous conditions required.
  • Intermediate (3): The bis-chloride is a potential alkylating agent (nitrogen mustard analog). Handle with double gloves and quench all waste streams with aqueous ammonia.

Step 1: Synthesis of 2-(Pentan-3-ylamino)ethanol

This step installs the ethyl backbone required for the ring.

  • Reagents:

    • 3-Pentylamine (1.0 equiv, limiting reagent if expensive; otherwise use excess)

    • 2-Chloroethanol (1.1 equiv)

    • Water (Solvent)

    • NaOH (1.1 equiv)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mix 3-pentylamine (8.7 g, 100 mmol) and water (30 mL).

    • Add 2-chloroethanol (8.8 g, 110 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 100°C) for 4 hours.

    • Cool to 0°C and add NaOH (4.4 g, 110 mmol) dissolved in minimal water to neutralize the HCl formed.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Purification: Distillation under reduced pressure (bulb-to-bulb) or use crude if purity >90% by NMR.

    • Target Yield: 85-95%

Step 2 & 3: Acylation and Chlorination (Telescoped)

Converting the amino-alcohol to the reactive bis-electrophile.

  • Reagents:

    • Intermediate 1 (from Step 1)

    • Chloroacetyl chloride (1.2 equiv)

    • Thionyl chloride (SOCl

      
      ) (1.5 equiv)
      
    • Triethylamine (Et

      
      N) (1.2 equiv)
      
    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve Intermediate 1 (13.1 g, 100 mmol) and Et

      
      N  (12.1 g, 120 mmol) in anhydrous DCM (150 mL). Cool to 0°C.
      
    • Acylation: Add Chloroacetyl chloride (13.5 g, 120 mmol) dropwise over 30 mins. Maintain temp < 5°C.

      • Note: Acylation occurs selectively on the nitrogen.

    • Stir at Room Temperature (RT) for 2 hours. (Monitor by TLC; amine spot should disappear).

    • Chlorination: Cool the mixture back to 0°C. Add SOCl

      
        (17.8 g, 150 mmol) dropwise.
      
      • Note: The alcohol group is converted to an alkyl chloride.

    • Reflux the DCM solution for 3 hours to ensure complete conversion of the alcohol.

    • Work-up: Pour onto ice-water. Separate layers. Wash organic layer with sat. NaHCO

      
       (to remove acid) and brine.
      
    • Dry (MgSO

      
      ) and concentrate to obtain the crude Bis-chloride (Intermediate 3) .
      
    • Appearance: Yellowish oil.[2]

    • Caution: Treat this oil as a vesicant (blistering agent). Do not distill. Proceed immediately to Step 4.

Step 4: Cyclization with Ammonia

Closing the ring to form the piperazinone.

  • Reagents:

    • Crude Bis-chloride (Intermediate 3)

    • Ammonia (7N in Methanol) (Excess, ~5-10 equiv)

    • Sodium Iodide (NaI) (0.1 equiv, catalyst)

  • Procedure:

    • Dissolve the crude Bis-chloride in Methanol (10 mL per gram).

    • Add NaI (catalytic amount) to accelerate the Finkelstein/displacement reaction.

    • Add 7N Ammonia in Methanol (excess).

    • Seal in a pressure vessel (bomb) or heavy-walled flask. Heat to 60-70°C for 12-16 hours.

      • Mechanism:[2][3][4][5][6][7][8][9][10][11] NH

        
         displaces the highly reactive 
        
        
        
        -chloro amide chloride first, forming a glycinamide intermediate. The terminal amine then displaces the ethyl chloride (intramolecularly) to close the ring.
    • Work-up: Concentrate the reaction mixture to dryness.

    • Redissolve in DCM and wash with 1M NaOH (to liberate the free base piperazinone).

    • Purification: Column chromatography (Silica gel, DCM:MeOH 95:5 to 90:10).

    • Target Yield: 60-75% (from Step 2).

Data Summary & Validation

Physicochemical Properties
PropertyValue (Predicted)Notes
Formula C

H

N

O
MW 170.25 g/mol
Appearance Pale yellow oil or low-melting solidHygroscopic
Solubility Soluble in DCM, MeOH, WaterPolar aprotic character
NMR Characterization (Diagnostic Peaks)

Validation of the structure relies on confirming the loss of the ethyl chloride signals and the appearance of the cyclic ethylene bridge.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
N4-H ~1.8 - 2.0Broad s1HAmine proton (exchangeable)
C3-H

~3.45Singlet2H

-carbonyl (Ring)
C6-H

~3.25Triplet2HAdjacent to N1 (Ring)
C5-H

~3.00Triplet2HAdjacent to N4 (Ring)
CH (Pentyl) ~4.30Multiplet1HMethine of 3-pentyl group
CH

(Pentyl)
~1.50Multiplet4HEthyl groups on pentyl
CH

(Pentyl)
~0.85Triplet6HMethyl terminals

Note: The diagnostic singlet at ~3.45 ppm confirms the piperazin-2-one core (C3 protons).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 4 Polymerization (Intermolecular reaction)Increase dilution (more MeOH). Add Ammonia solution slowly to the bis-chloride if possible, or use large excess of NH

.
Incomplete Cyclization Steric hindrance of Pentan-3-yl groupIncrease reaction temperature to 80-90°C; Ensure NaI catalyst is used.
Product is Impure Mixed amide/ester formation in Step 2Ensure Step 2 is kept cold (0°C). If ester forms, the ammonia in Step 4 will convert it to the amide/alcohol, which may not cyclize efficiently. Ensure chlorination (Step 3) is complete.

References

  • General Synthesis of Piperazinones: Micklefield, J. et al. "A convenient synthesis of 1-substituted piperazin-2-ones." Synthesis, 2004, 2381. Context: Describes the cyclization of N-(2-chloroethyl)-2-chloroacetamides with amines.
  • Regioselectivity Strategies

    • Hulme, C. et al. "Quaternary Substituted Piperazin-2-ones via a Tandem Reductive Amination–Cyclization Strategy." Tetrahedron Letters, 2008 , 49(49), 7060-7063. Link

  • Industrial Application of Similar Scaffolds

    • Pfizer Inc. "Process for the preparation of piperazinone derivatives." U.S. Patent 6,111,105. Link

    • Context: Validates the use of chloroacetyl chloride and diamines/amino-alcohols for piperazinone construction.
  • Mitsunobu Cyclization Alternative

    • Giles, M. et al. "The synthesis of piperazin-2-ones via the Mitsunobu reaction." Tetrahedron Letters, 1999 , 40, 4871. Link

Sources

Application Note: Regioselective Reductive Amination of N-Substituted Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally constrained peptidomimetic core in GPCR ligands, kinase inhibitors, and farnesyltransferase inhibitors. Functionalization of the N4-position via reductive amination is the preferred synthetic route for generating diverse libraries of N-substituted derivatives. Unlike direct alkylation, which suffers from poly-alkylation and harsh basic conditions incompatible with sensitive lactams, reductive amination offers mild, chemoselective, and regioselective access to secondary and tertiary amines.

This guide details the mechanistic underpinnings and optimized protocols for the reductive amination of piperazin-2-ones, specifically targeting the N4-amine using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

Mechanistic Principles & Regioselectivity

The Regioselectivity Challenge (N1 vs. N4)

A critical distinction in piperazinone chemistry is the reactivity difference between the two nitrogen atoms:

  • N1 (Amide/Lactam): The nitrogen at position 1 is part of the amide bond. It is non-basic and non-nucleophilic under standard conditions due to resonance stabilization with the carbonyl. It cannot undergo reductive amination. Functionalization here requires deprotonation (e.g., NaH) or transition-metal catalysis (Buchwald-Hartwig).

  • N4 (Amine): The nitrogen at position 4 is a secondary aliphatic amine. It is nucleophilic and readily forms iminium ions with aldehydes or ketones, making it the exclusive site for reductive amination.

Reaction Mechanism

The reaction proceeds via the formation of a reversible hemiaminal intermediate, followed by dehydration to an iminium ion. The choice of reducing agent is pivotal; it must be selective enough to reduce the iminium ion faster than the starting carbonyl compound to prevent direct reduction of the aldehyde/ketone to an alcohol.

Key Mechanistic Pathway:

  • Condensation: N4-amine attacks the carbonyl carbon.

  • Activation: Acid catalysis (AcOH) promotes water loss to form the iminium species.

  • Reduction: Hydride transfer occurs. STAB is preferred because it coordinates with the oxygen of the carbonyl/hemiaminal, facilitating proximal hydride delivery.

ReductiveAmination Start Piperazin-2-one (N4-Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H₂O (Acid Cat.) Iminium->Hemiaminal Reversible Product N4-Substituted Piperazinone Iminium->Product + H⁻ (STAB)

Figure 1: Mechanistic pathway for the N4-selective reductive amination of piperazin-2-ones.

Strategic Considerations & Reagent Selection

Reducing Agent Selection

The success of this transformation relies on the "borohydride spectrum" of reactivity.

ReagentReactivity ProfileToxicityRecommendation
Sodium Triacetoxyborohydride (STAB) Mild. Reduces imines/iminiums selectively; negligible reaction with aldehydes/ketones at RT.LowPrimary Choice. Robust, no pH control needed.
Sodium Cyanoborohydride (NaCNBH₃) Mild. Requires pH 6-7 control to prevent HCN formation. Toxic waste.HighSecondary Choice. Use only if STAB fails due to steric bulk.
Sodium Borohydride (NaBH₄) Strong. Reduces aldehydes/ketones rapidly.LowAvoid. Causes side reactions (alcohol formation) unless pre-formation of imine is complete.
Solvent Systems[1][2][3]
  • 1,2-Dichloroethane (DCE): The historical gold standard. Excellent solubility for piperazinones and STAB. Promotes rapid reaction rates.

  • THF: A viable alternative for "greener" processes, though reaction rates are typically slower than in DCE.[1]

  • Methanol: Required if using NaCNBH₃ or NaBH₄, but not recommended for STAB (solvolysis of the reagent can occur).

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (STAB Method)

Best for: Single-compound synthesis, scale-up (mg to gram scale).

Reagents:

  • Piperazin-2-one derivative (1.0 equiv)[2]

  • Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv; optional for aldehydes, mandatory for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the piperazin-2-one (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (concentration ~0.1 M).

  • Imine Formation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Note: For sterically hindered ketones, adding 3Å molecular sieves and extending this time to 2–4 hours improves yield.

  • Reduction: Cool the mixture to 0°C (optional, RT is usually fine). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at room temperature.

    • Aldehydes:[3][4][5][6] Complete in 1–4 hours.

    • Ketones:[4][6] May require 12–24 hours. Monitor via LCMS (look for disappearance of imine mass).

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Protocol B: High-Throughput Parallel Synthesis

Best for: Library generation (20+ analogs) in drug discovery.

Workflow Diagram:

ParallelSynthesis Step1 Dispense Reagents (Vials/Plate) Step2 Add STAB + AcOH (Solid/Solution) Step1->Step2 Step3 Agitate (RT, 16h) Step2->Step3 Step4 Scavenger Resin (Isocyanate/Carbonate) Step3->Step4 Remove excess amine/acid Step5 Filter & Evaporate Step4->Step5 Pure Product

Figure 2: Parallel synthesis workflow utilizing solid-supported scavenging.

Procedure:

  • Dispense: Into 2-dram vials, aliquot stock solutions of piperazinone (0.1 mmol) and diverse aldehydes (0.12 mmol) in DCE.

  • Reagent Addition: Add solid STAB (0.2 mmol) directly to each vial. Add 10 µL glacial AcOH.

  • Agitation: Cap and shake/vortex at RT overnight (16h).

  • Scavenging (Purification):

    • Add Polymer-supported Isocyanate (to scavenge excess secondary amine starting material, if any).

    • Add Polymer-supported Trisamine or Carbonate (to neutralize acid and scavenge excess aldehyde via Schiff base formation).

    • Agitate for 4 hours.

  • Isolation: Filter off the resins. Evaporate solvent.[7] The residue is usually >90% pure and suitable for biological screening.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance prevents imine formation.Use Ti(OiPr)₄ as a Lewis acid/dehydrating agent (1.5 equiv) neat or in THF, followed by reduction with NaBH₄ (stepwise method).
Lactam Ring Opening Highly acidic conditions or strong reduction.Ensure STAB is used (not NaBH₄). Avoid strong mineral acids; stick to AcOH.
Dialkylation Not applicable to N4 (secondary amine).If observing "dimer" masses, check aldehyde purity (aldol condensation products).
Product is Water Soluble High polarity of piperazinone.During workup, do not use excessive water. "Salt out" the aqueous layer with solid NaCl or use n-Butanol for extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Beshore, D. C., & Dinsmore, C. J. (2002).[8] "Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization." Organic Letters.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][3][4][5][6][8][9] Organic Chemistry Portal.

  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][3][4][5][6][7] Encyclopedia of Reagents for Organic Synthesis.

Sources

Application Note: One-Pot Cascade Synthesis of 1-(Pentan-3-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot cascade synthesis of 1-(Pentan-3-yl)piperazin-2-one Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This application note details a robust, regioselective protocol for the synthesis of 1-(Pentan-3-yl)piperazin-2-one (Target Molecule). Unlike conventional multi-step procedures that suffer from low atom economy and tedious purification, this method utilizes a Tandem Deprotection-Reductive Amination-Cyclization (TDRAC) cascade. By coupling N-(2,2-dimethoxyethyl)-2-chloroacetamide with pentan-3-amine, we achieve the rapid assembly of the N1-substituted piperazinone core in a single reaction vessel. This guide is designed for medicinal chemists requiring scalable, high-purity access to privileged peptidomimetic scaffolds.

Introduction & Synthetic Strategy

The Challenge

Piperazin-2-ones are critical pharmacophores in drug discovery, serving as conformationally constrained peptidomimetics in Factor Xa inhibitors, GPCR ligands, and antiviral agents. The specific derivative 1-(Pentan-3-yl)piperazin-2-one features a bulky hydrophobic group at the N1 position, often used to occupy lipophilic pockets in target proteins.

Traditional synthesis involves the reaction of N-alkyl ethylenediamines with haloacetates. However, sourcing specific N-alkylated diamines (like N-(pentan-3-yl)ethane-1,2-diamine) is difficult and expensive. Direct alkylation of piperazin-2-one often yields mixtures of N1/N4 isomers.

The Solution: TDRAC Cascade

We employ a "masked aldehyde" strategy. The precursor N-(2,2-dimethoxyethyl)-2-chloroacetamide (1) acts as a bifunctional electrophile.

  • Unmasking: Acidic hydrolysis reveals a reactive aldehyde.

  • Reductive Amination: Pentan-3-amine condenses with the aldehyde to form an imine, which is reduced in situ to a secondary amine.

  • Cyclization: The newly formed secondary amine undergoes an intramolecular SN2 attack on the

    
    -chloroamide, closing the ring.
    

This pathway guarantees regioselectivity for the N1-isomer , as the amine must first attach to the ethyl chain before cyclizing onto the carbonyl-alpha position.

Reaction Scheme

ReactionScheme Start Precursor (1) N-(2,2-dimethoxyethyl)- 2-chloroacetamide Inter1 Intermediate A Aldehyde Species Start->Inter1 H3O+ (Deprotection) Amine Reagent (2) Pentan-3-amine Inter2 Intermediate B Secondary Amine Inter1->Inter2 + Amine (2) + NaBH(OAc)3 (Reductive Amination) Product Target 1-(Pentan-3-yl) piperazin-2-one Inter2->Product Base/Heat (Cyclization)

Figure 1: The three-stage cascade leading to the target scaffold.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Role
N-(2,2-dimethoxyethyl)-2-chloroacetamide 181.621.0Electrophilic Core
Pentan-3-amine 87.161.2Nucleophile (N1 source)
Trifluoroacetic Acid (TFA) 114.025.0Deprotection Catalyst
Sodium Triacetoxyborohydride (STAB) 211.941.5Selective Reductant
N,N-Diisopropylethylamine (DIPEA) 129.243.0Base (Cyclization)
Dichloromethane (DCM) -SolventReaction Medium
Water 18.025.0Hydrolysis Co-factor
Equipment
  • Vessel: 50 mL Round Bottom Flask (RBF) or Schlenk tube with magnetic stir bar.

  • Temperature Control: Oil bath or heating block capable of 40°C.

  • Atmosphere: Nitrogen or Argon balloon (recommended for the reduction step).

Experimental Protocol

Phase A: In-Situ Deprotection (Aldehyde Generation)
  • Charge the reaction vessel with N-(2,2-dimethoxyethyl)-2-chloroacetamide (1.0 equiv, e.g., 500 mg, 2.75 mmol).

  • Add a mixture of DCM (10 mL) and Water (0.25 mL).

  • Add TFA (1.0 mL) dropwise while stirring.

  • Stir vigorously at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting acetal spot should disappear. The aldehyde intermediate is transient and may streak; proceed once the starting material is consumed.

Phase B: Reductive Amination
  • Cool the mixture to 0°C (ice bath).

  • Add Pentan-3-amine (1.2 equiv, 3.3 mmol, ~380 µL) slowly.

    • Note: The amine will neutralize the TFA. Ensure the pH is roughly 5–6 (slightly acidic is optimal for imine formation). If too basic, add a drop of acetic acid.

  • Stir for 30 minutes at 0°C to allow imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 4.1 mmol, ~870 mg) in three portions over 15 minutes.

  • Remove the ice bath and stir at RT for 4 hours.

    • Mechanism:[1][2][3][4][5][6][7] STAB selectively reduces the imine to the secondary amine 2-chloro-N-(2-(pentan-3-ylamino)ethyl)acetamide without reducing the amide or chloro-group.

Phase C: Cyclization
  • Add DIPEA (3.0 equiv, 8.25 mmol, ~1.4 mL) to the reaction mixture.

  • Heat the reaction to 40°C for 12–16 hours (overnight).

    • Logic: The base deprotonates the newly formed secondary amine (and neutralizes any remaining acid), facilitating the intramolecular SN2 displacement of the chloride.

  • Checkpoint: LC-MS should show a major peak for [M+H]+ = 171.15.

Phase D: Workup & Purification[8]
  • Quench: Add saturated aqueous NaHCO₃ (20 mL) and stir for 10 minutes.

  • Extraction: Separate the layers. Extract the aqueous phase with DCM (2 x 15 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically purified via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: 0% -> 5% Methanol in DCM (or EtOAc/Hexane 50:50 to 100:0).

    • Product: 1-(Pentan-3-yl)piperazin-2-one appears as a colorless to pale yellow oil or low-melting solid.

Mechanistic Pathway

The regioselectivity is strictly controlled by the order of bond formation. The "Pentan-3-yl" group is installed on the nitrogen before the ring closes, ensuring it ends up at position 1.

Mechanism Step1 1. Acid Hydrolysis (Acetal -> Aldehyde) Structure1 Intermediate: Cl-CH2-CO-NH-CH2-CHO Step1->Structure1 Step2 2. Imine Formation (Aldehyde + Pentan-3-amine) Structure2 Intermediate: Cl-CH2-CO-NH-CH2-CH=N-R Step2->Structure2 Step3 3. Hydride Reduction (Imine -> Secondary Amine) Structure3 Intermediate: Cl-CH2-CO-NH-CH2-CH2-NH-R Step3->Structure3 Step4 4. Intramolecular SN2 (Amine attacks C-Cl) Final 1-(Pentan-3-yl)piperazin-2-one Step4->Final Structure1->Step2 Structure2->Step3 Structure3->Step4 + Base

Figure 2: Step-by-step mechanistic flow ensuring regiochemical fidelity.

Quality Control & Characterization

Expected Analytical Data:

  • Formula: C₉H₁₈N₂O

  • MW: 170.25 g/mol

  • LC-MS: [M+H]⁺ = 171.2

  • 1H NMR (400 MHz, CDCl₃):

    • 
       6.5–6.0 (br s, 1H, NH).
      
    • 
       4.4–4.2 (m, 1H, N-CH-(Et)₂). Note: The methine proton of the pentan-3-yl group.
      
    • 
       3.5 (s, 2H, H-3 ring protons).
      
    • 
       3.3 (m, 2H, H-6 ring protons).
      
    • 
       3.0 (m, 2H, H-5 ring protons).
      
    • 
       1.6–1.4 (m, 4H, CH₂ of ethyl groups).
      
    • 
       0.9 (t, 6H, CH₃ of ethyl groups).
      

Troubleshooting:

  • Low Yield:[8] If the cyclization is slow, switch the solvent to Acetonitrile for Phase C and heat to 60°C.

  • Impurity (Dimer): High concentration can lead to intermolecular reaction. Ensure dilution is sufficient (0.1 M or lower) during the cyclization phase.

References

  • General Piperazinone Synthesis: Petkovic, M., et al. (2023).[9] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Cyclization Strategies: Naylor, A., et al. (1993). 4-[(Alkylamino)methyl]furo[3,2-c]pyridines: A New Series of Histamine H2-Receptor Antagonists. Journal of Medicinal Chemistry. Link (Demonstrates the chloroacetamide cyclization logic).

  • Ugi-Post-Condensation Reviews: Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews. Link

Sources

Application Note: Jocic-Type Reaction Conditions for Piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Jocic-type reaction conditions for piperazinone synthesis Content Type: Application Notes and Protocols

Abstract

The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in peptidomimetics, enzyme inhibitors (e.g., PGGTase-I inhibitors), and GPCR ligands. While traditional synthesis often requires multi-step protection/deprotection sequences of amino acids, the Jocic-type reaction offers a direct, stereocontrolled route using 1,1,1-trichloromethyl carbinols and 1,2-diamines. This guide details the mechanistic underpinnings, optimized phase-transfer catalysis (PTC) protocols, and critical troubleshooting parameters for synthesizing 3-substituted piperazin-2-ones via the Jocic pathway.

Introduction & Mechanistic Rationale

The Trichloromethyl Carbinol Route

The classic Jocic (or Jocic-Reeve) reaction involves the base-promoted conversion of 1,1,1-trichloromethyl carbinols into ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-substituted acids or amides. When applied to piperazinone synthesis, this pathway exploits the unique reactivity of the gem-dichloroepoxide intermediate.

Unlike standard peptide coupling, this method allows for the one-step construction of the heterocycle with simultaneous installation of the C3-substituent, often with predictable stereochemical inversion.

Mechanism of Action

The reaction proceeds through a "domino" sequence:

  • Activation: Base-mediated deprotonation of the trichloromethyl carbinol (1).

  • Epoxidation: Intramolecular displacement of a chloride ion yields a reactive gem-dichloroepoxide (2).

  • Regioselective Ring Opening: The 1,2-diamine attacks the

    
    -carbon (SN2), inverting the stereocenter.
    
  • Cyclization: The resulting intermediate rearranges to an acyl chloride equivalent, which is intercepted by the second amine of the diamine to close the piperazinone ring (3).

Pathway Diagram

JocicMechanism Start Trichloromethyl Carbinol (1) Inter1 Alkoxide Intermediate Start->Inter1 Base (NaOH) Epoxide gem-Dichloroepoxide (Reactive Electrophile) Inter1->Epoxide -Cl⁻ (Intramolecular) RingOpen α-Amino Acyl Chloride Equiv. Epoxide->RingOpen 1,2-Diamine Attack (SN2 Inversion) Product Piperazin-2-one (3) RingOpen->Product Cyclization -HCl

Figure 1: Mechanistic pathway of the Jocic-type piperazinone synthesis via gem-dichloroepoxide.

Critical Reaction Parameters

Success in the Jocic-type reaction relies on balancing the formation of the labile epoxide intermediate with the nucleophilicity of the diamine.

ParameterRecommended ConditionRationale
Solvent System DCM (Dichloromethane) Supports Phase Transfer Catalysis (PTC); solubilizes organic reactants while keeping the base aqueous/solid.
Base 50% NaOH (aq) or Solid KOH Strong base is required to generate the alkoxide and drive epoxide formation.
Catalyst TEBA (Benzyltriethylammonium chloride) Essential for PTC. Facilitates the transfer of hydroxide ions into the organic phase.
Temperature 0°C

RT
Low initial temperature prevents the "haloform reaction" (cleavage of the

group) and suppresses polymerization.
Stoichiometry 1.0 : 1.1 (Carbinol : Diamine) Slight excess of diamine ensures complete consumption of the electrophile.

Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Synthesis (Standard)

Best for: Substituted trichloromethyl carbinols derived from amino acids or aldehydes.

Reagents:

  • Trichloromethyl carbinol substrate (1.0 equiv)

  • 1,2-Diamine (e.g., Ethylenediamine,

    
    -Boc-ethylenediamine) (1.1 equiv)
    
  • Benzyltriethylammonium chloride (TEBA) (0.02 – 0.05 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

  • Sodium Hydroxide (NaOH), 40-50% aqueous solution (5.0 equiv)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Trichloromethyl carbinol (1.0 equiv) and TEBA (0.02 equiv) in DCM .

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Amine Addition: Add the 1,2-Diamine (1.1 equiv) in a single portion. Stir for 5–10 minutes.

  • Base Addition: Add the 50% NaOH solution (5.0 equiv) dropwise over 10 minutes. Note: Vigorous stirring is essential to maximize interfacial surface area.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the carbinol.

  • Work-up:

    • Dilute with water and separate the phases.[1]

    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).

Protocol B: One-Pot "Bargellini-Type" Synthesis

Best for: Rapid library generation from simple ketones (e.g., acetone, cyclohexanone).

Reagents:

  • Ketone/Aldehyde substrate (1.0 equiv)[1]

  • Chloroform (

    
    ) (1.5 equiv)
    
  • 1,2-Diamine (1.2 equiv)

  • Solid NaOH (pulverized) (4.0 equiv)

  • TEBA (0.05 equiv)

Procedure:

  • Mix: Combine the ketone, chloroform, diamine, and TEBA in DCM at 0°C.

  • Initiate: Slowly add pulverized solid NaOH while stirring vigorously. The reaction is exothermic; maintain temperature <10°C during addition.

  • Stir: Stir at 0°C for 2 hours, then warm to RT overnight.

  • Work-up: Filter off inorganic salts, wash the filtrate with water, and concentrate.

Workflow Visualization

ProtocolWorkflow Step1 Dissolve Carbinol + TEBA in DCM (0°C) Step2 Add 1,2-Diamine (Stir 10 min) Step1->Step2 Step3 Dropwise Addition of 50% NaOH Step2->Step3 Step4 Stir at RT (12-16 h) Step3->Step4 Step5 Phase Separation & Extraction Step4->Step5 Step6 Flash Chromatography Step5->Step6

Figure 2: Step-by-step workflow for the PTC-mediated Jocic synthesis of piperazinones.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of carbinol to acid (Cannizzaro/Bargellini side reaction).Ensure the diamine is added before the NaOH. The nucleophile must be present as soon as the epoxide forms.
Incomplete Conversion Poor phase transfer.Increase stirring speed (RPM > 800). Increase TEBA loading to 5 mol%.
Racemization High temperature or prolonged reaction.Maintain strict 0°C during base addition. The SN2 opening is stereospecific (inversion), but high T can cause epimerization.
Imine Intermediate Incomplete cyclization.Some sterically hindered diamines stop at the acyclic imine/amide stage. Heat the crude residue in MeOH (reflux) or use microwave irradiation (100°C, 10 min) to force cyclization.

References

  • Reeve, W. (1971). The Reaction of Trichloromethyl Carbinols with Nucleophiles. Synthesis, 1971(03), 131-138.

  • Snowden, T. S. (2006).[2] Practical Approach to

    
    - or 
    
    
    
    -Heterosubstituted Enoic Acids via the Jocic Reaction. Organic Letters, 8(26), 5881–5884.
  • Gupta, M. K., Li, Z., & Snowden, T. S. (2012).[3] One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. The Journal of Organic Chemistry, 77(11), 4854–4860.

  • Dziuk, B., et al. (2019). Reactions of Piperazin-2-one... with Triethyl Phosphite Prompted by Phosphoryl Chloride. ACS Omega, 4(6), 10568–10580.

  • Organic Chemistry Portal. (n.d.). Jocic Reaction.

Sources

Application Note: A Strategic Guide to Solvent Selection for 1-(Pentan-3-yl)piperazin-2-one Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selection of an appropriate solvent system is a critical, foundational step in the development of active pharmaceutical ingredients (APIs). It profoundly influences process efficiency, yield, crystal form, purity, and the ultimate bioavailability of the drug product.[1] This guide provides a comprehensive framework for selecting and validating solvents for 1-(Pentan-3-yl)piperazin-2-one, a substituted piperazinone of interest in medicinal chemistry. We will merge theoretical principles with robust experimental protocols to create a self-validating workflow, enabling researchers to make informed, data-driven decisions.

Introduction: The Central Role of Solvent Selection

In pharmaceutical manufacturing, solvents are not merely inert vehicles but active participants that can dictate the outcome of synthesis, crystallization, and formulation.[2][3] An ideal solvent must not only effectively dissolve the API but also be non-reactive, safe, environmentally benign, and easily removable.[4] For novel molecules like 1-(Pentan-3-yl)piperazin-2-one, where empirical data is scarce, a systematic approach to solvent screening is paramount. This document outlines such an approach, integrating predictive models with the gold-standard shake-flask method to characterize the solubility profile of this target compound.

Physicochemical Profile: 1-(Pentan-3-yl)piperazin-2-one

To predict solubility, we must first understand the solute. The structure of 1-(Pentan-3-yl)piperazin-2-one is a composite of distinct functional groups that define its physicochemical character.

  • Piperazin-2-one Core: This heterocyclic ring contains two nitrogen atoms and a carbonyl group (amide functionality). This region is polar and capable of participating in significant hydrogen bonding; the amide proton and the secondary amine proton can act as H-bond donors, while the carbonyl oxygen and both nitrogen atoms can act as H-bond acceptors.[5][6]

  • Pentan-3-yl Substituent: This branched, five-carbon alkyl group is non-polar and lipophilic. It contributes van der Waals interactions and introduces steric bulk.

This duality imparts an amphiphilic character to the molecule. We can hypothesize that it will exhibit favorable solubility in solvents that can accommodate both polar, hydrogen-bonding interactions and non-polar, dispersive forces.

Theoretical Framework for Solubility Prediction

While empirical testing is definitive, theoretical models provide a rational basis for narrowing the vast field of potential solvents, saving time and resources.

The "Like Dissolves Like" Principle

This foundational concept posits that substances with similar intermolecular forces are likely to be soluble in one another. For our target compound, this means:

  • Polar Protic Solvents (e.g., water, ethanol, methanol) should effectively solvate the polar piperazinone ring through hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, acetone) can interact with the dipole of the amide group.

  • Non-Polar Solvents (e.g., heptane, toluene) may solvate the pentan-3-yl chain but will likely be poor solvents for the molecule as a whole due to the polar core.

Hansen Solubility Parameters (HSP)

HSP offers a more quantitative application of "like dissolves like."[7] Every molecule is assigned three parameters, which represent the energy from dispersion forces (δD) , polar forces (δP) , and hydrogen bonding (δH) .[8] The principle states that the smaller the "distance" between the HSP values of a solute and a solvent, the higher the likelihood of solubility.[9] This tool is invaluable for predicting the compatibility of the drug with solvents, excipients, and even packaging materials.[7][9]

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents)

COSMO-RS is a powerful in silico prediction method that uses quantum chemical calculations to determine the thermodynamic properties of fluids and solutions, including solubility.[10][11] By calculating the chemical potential of a solute in a given solvent, it can provide a highly accurate prediction of solubility, making it an exceptional tool for pre-screening a wide array of solvents before any experimental work begins.[11][12]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[13] It is based on achieving a saturated solution in equilibrium with an excess of the solid compound.

Materials and Equipment
  • Solute: 1-(Pentan-3-yl)piperazin-2-one (solid, crystalline powder)

  • Solvents: A diverse panel of high-purity solvents (see Table 1)

  • Equipment:

    • Analytical balance (± 0.01 mg)

    • 2-4 mL glass vials with PTFE-lined screw caps

    • Orbital shaker or thermomixer with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 1-(Pentan-3-yl)piperazin-2-one to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium. A starting point of ~10-20 mg is typical for a 2 mL volume.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm).[14] Allow the suspension to equilibrate for a sufficient duration. A minimum of 24 hours is recommended, but true equilibrium must be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[13][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the bulk of the solid settle. Centrifuge the vials to pellet the remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.[16]

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Experimental Workflow Diagram

G start Start weigh Weigh Excess Solute (~10-20 mg) start->weigh add_solvent Add Known Volume of Solvent (e.g., 2 mL) weigh->add_solvent equilibrate Equilibrate on Shaker (25 °C, 24-72h) add_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute Dilute Sample for Analysis filter->dilute analyze Quantify Concentration (HPLC-UV) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Interpretation and Solvent Selection

The results from the shake-flask experiments should be tabulated to facilitate comparison. Solvent selection should be guided not only by solubility values but also by safety, environmental impact, and process suitability.

Sample Data Table
SolventSolvent TypeICH Class[17]Hypothetical Solubility @ 25°C (mg/mL)Rationale & Remarks
WaterPolar ProticN/A5.2Moderate solubility due to H-bonding with the polar core, limited by the non-polar alkyl chain.
EthanolPolar Protic385.5Excellent solubility. Balances H-bonding with some affinity for the non-polar group.
MethanolPolar Protic270.1Good solubility, similar to ethanol. Class 2 solvent requires stricter control.
AcetonePolar Aprotic345.3Good solubility due to strong dipole interactions with the amide.
Ethyl AcetatePolar Aprotic320.8Moderate solubility. Less polar than acetone.
DichloromethanePolar Aprotic2110.2High solubility, but use is restricted due to toxicity (Class 2).[1]
TolueneNon-Polar22.1Poor solubility. Cannot effectively solvate the polar piperazinone ring.
n-HeptaneNon-Polar3<0.1Negligible solubility. Dominated by unfavorable interactions.
Strategic Solvent Choice

Based on the hypothetical data, Ethanol and Acetone emerge as excellent candidates from ICH Class 3, which are preferred for their lower toxicity.[18] They offer high solubility and are suitable for various downstream processes like crystallization or formulation. While Dichloromethane shows high solubility, its Class 2 status makes it less desirable and should only be used if strongly justified.[17][19]

High-Throughput Screening (HTS) for Early Discovery

For early-stage drug discovery where compound availability is limited and speed is essential, HTS methods for determining kinetic solubility are often employed.[20] Techniques like laser nephelometry , which measures light scattering from precipitated particles, can rapidly screen large numbers of compounds in microtiter plates.[21][22] While these methods do not measure true thermodynamic equilibrium, they are invaluable for quickly flagging compounds with potential solubility liabilities.[14]

Logical Framework for Solvent Selection

The selection of a solvent is a multi-parameter optimization problem. The ideal choice lies at the intersection of high solubility, process compatibility, safety, and regulatory acceptance.

G cluster_0 Predictive Analysis (In Silico) cluster_1 Experimental Validation cluster_2 Regulatory & Process Constraints solute Solute Properties 1-(Pentan-3-yl)piperazin-2-one Polarity: Moderate H-Bonding: Yes Lipophilicity: Moderate hsp Hansen Solubility Parameters (HSP) δD δP δH Predicts 'like dissolves like' affinity screening Solvent Screening Diverse Panel (Polar, Non-polar) Shake-Flask Method cosmo COSMO-RS Quantum Mechanics Based Predicts Chemical Potential & Solubility data Quantitative Data Solubility (mg/mL) Equilibrium Confirmed screening->data decision Optimal Solvent Selection data->decision ich ICH Q3C Guidelines Class 1: Avoid Class 2: Limit Class 3: Preferred process Process Needs Boiling Point Viscosity Recovery/Recycling ich->decision process->decision

Caption: Integrated approach for rational solvent selection.

Conclusion

The selection of a suitable solvent for 1-(Pentan-3-yl)piperazin-2-one requires an integrated strategy that combines theoretical prediction with rigorous experimental validation. By understanding the physicochemical properties of the solute, leveraging predictive models like HSP and COSMO-RS to narrow the search space, and employing the definitive shake-flask method for empirical data generation, researchers can confidently identify optimal solvents. This choice must then be filtered through the lens of regulatory guidelines and practical process requirements to ensure the development of a safe, effective, and manufacturable pharmaceutical product.

References

  • Vertex AI Search. Piperazine - Solubility of Things. Accessed January 24, 2026.
  • Vertex AI Search. Piperazine. Accessed January 24, 2026.
  • ResearchGate. The medicinal chemistry of piperazines: A review | Request PDF. Accessed January 24, 2026.
  • Wikipedia. Piperazine. Accessed January 24, 2026.
  • MedchemExpress.com.
  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics. Accessed January 24, 2026.
  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. Accessed January 24, 2026.
  • International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). Accessed January 24, 2026.
  • ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry. Accessed January 24, 2026.
  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Accessed January 24, 2026.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Accessed January 24, 2026.
  • University College London Discovery. Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Accessed January 24, 2026.
  • ResearchGate. Solvent selection for pharmaceuticals. Accessed January 24, 2026.
  • Zenodo. Prediction of Solubility with COSMO-RS. Accessed January 24, 2026.
  • Halo Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Accessed January 24, 2026.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Accessed January 24, 2026.
  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. Accessed January 24, 2026.
  • PubChem. (2S)-2-methyl-1-(pentan-3-yl)piperazine. Accessed January 24, 2026.
  • PubChem. Piperazine. Accessed January 24, 2026.
  • Pharma Excipients.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed January 24, 2026.
  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Accessed January 24, 2026.
  • Dassault Systèmes. COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Accessed January 24, 2026.
  • PubMed. High throughput solubility measurement in drug discovery and development. Accessed January 24, 2026.
  • ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect. Accessed January 24, 2026.
  • YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. Accessed January 24, 2026.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed January 24, 2026.
  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities. Accessed January 24, 2026.
  • ResearchGate. Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). Accessed January 24, 2026.
  • SpringerLink. A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Accessed January 24, 2026.
  • Biopharma Asia.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 24, 2026.
  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. Accessed January 24, 2026.
  • Hansen Solubility. Hansen Solubility Parameters. Accessed January 24, 2026.
  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Accessed January 24, 2026.
  • U.S. Food and Drug Administration. Q3C — Tables and List Guidance for Industry. Accessed January 24, 2026.
  • National Institutes of Health. Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures. Accessed January 24, 2026.
  • Royal Society of Chemistry. Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Accessed January 24, 2026.
  • ResearchGate. The experimental solubility and COSMO-RS predicted solubility in DES.... Accessed January 24, 2026.

Sources

Scalable synthesis routes for piperazin-2-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of Functionalized Piperazin-2-ones

Executive Summary

The piperazin-2-one (2-oxopiperazine) scaffold is a privileged pharmacophore found in diverse therapeutic agents, including factor Xa inhibitors, farnesyltransferase inhibitors, and peptidomimetics. While laboratory-scale synthesis is well-documented, scaling these routes introduces critical bottlenecks: regioselectivity issues , racemization of chiral centers , and uncontrolled oligomerization (intermolecular vs. intramolecular reaction).

This guide details two robust, scalable protocols designed to overcome these barriers. We move beyond "textbook" chemistry to "process-ready" workflows, prioritizing atom economy, safety (handling of lachrymators), and impurity profile management.

Strategic Route Selection

Before initiating synthesis, the substitution pattern determines the optimal pathway. The decision matrix below outlines the logic for selecting between the Modified N-Acylation Route (Protocol A) and the Chiral Pool Reductive Route (Protocol B).

RouteSelection Start Target: Piperazin-2-one Chirality Is the C3/C5/C6 center chiral? Start->Chirality Achiral No (Achiral/Racemic) Chirality->Achiral Chiral Yes (Stereodefined) Chirality->Chiral SubstPattern N4 Substitution Required? Achiral->SubstPattern ProtocolA PROTOCOL A: N-Acylation/Cyclization (High Robustness) Chiral->ProtocolA If Chiral Diamine Available ProtocolB PROTOCOL B: Amino Acid Reductive Route (Preserves Chirality) Chiral->ProtocolB Start from Amino Acid SubstPattern->ProtocolA Yes or No

Figure 1: Decision matrix for selecting the optimal synthesis route based on stereochemical requirements and starting material availability.

Process Chemistry Fundamentals: Thermodynamics & Kinetics

The formation of the 6-membered lactam ring competes with intermolecular polymerization (nylon-like polyamide formation).

  • The Dilution Factor: High concentrations favor intermolecular reaction (polymerization). Scalable processes cannot rely on "high dilution" (e.g., 0.01 M) due to solvent costs.

  • The Solution: We utilize a pseudo-high dilution technique in Protocol A, where the reactive intermediate is generated slowly or in a biphasic system to keep the instantaneous concentration of the open-chain precursor low relative to the rate of cyclization.

  • Conformational Lock: Using N-protected diamines (e.g., Boc, Cbz) restricts the rotation of the ethylenediamine backbone, lowering the entropic penalty for ring closure (Thorpe-Ingold effect).

Protocol A: Regioselective N-Acylation/Cyclization

Best for: Bulk manufacturing, achiral targets, or when N-monoprotected diamines are available.

Mechanism & Workflow

This route utilizes the differential reactivity of diamines. We react an N-protected diamine with chloroacetyl chloride. The "Critical Control Point" is preventing bis-acylation.

ProtocolA_Workflow Input N-Boc-Ethylenediamine + Chloroacetyl Chloride Step1 Step 1: Acylation (T < 0°C, Base Control) Input->Step1 Inter Intermediate: N-Boc-N'-(2-chloroacetyl) ethylenediamine Step1->Inter Step2 Step 2: Deprotection (TFA or HCl/MeOH) Inter->Step2 Step3 Step 3: Cyclization (Base Induced, pH > 8) Step2->Step3 Product Piperazin-2-one Step3->Product

Figure 2: Step-wise workflow for the N-Acylation route. Note the isolation of the linear intermediate is optional but recommended for high purity.

Detailed Methodology (100g Scale Basis)

Reagents:

  • N-Boc-ethylenediamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv) [HAZARD]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM) or 2-MeTHF (Green alternative)

  • Potassium Carbonate (

    
    )
    

Step 1: Controlled Acylation

  • Setup: Charge a 2L jacketed reactor with N-Boc-ethylenediamine (100g, 0.62 mol) and DCM (800 mL). Cool to -10°C .

  • Base Addition: Add TEA (75g, 0.74 mol) slowly.

  • Acylation (Exotherm Control): Prepare a solution of Chloroacetyl chloride (77g, 0.68 mol) in DCM (100 mL). Add this dropwise over 2 hours, maintaining internal temperature < 0°C .

    • Why? Fast addition causes localized hotspots, leading to bis-acylation or Boc-cleavage.

  • Workup: Quench with water (500 mL). Separate organic layer.[1] Wash with 0.5M HCl (to remove unreacted amine) and brine. Dry over

    
    .[2]
    
  • Result: tert-butyl (2-(2-chloroacetamido)ethyl)carbamate. Yield: ~90-95%.

Step 2 & 3: Deprotection and Cyclization (Telescoped)

  • Deprotection: Dissolve the intermediate in MeOH (500 mL). Add 4M HCl in Dioxane (300 mL) or bubble HCl gas. Stir at 25°C for 2 hours. Monitor Boc disappearance by HPLC.[2]

  • Solvent Swap: Concentrate to remove excess HCl/MeOH. Redissolve the crude hydrochloride salt in MeCN (1L).

  • Cyclization: Add milled

    
     (4.0 equiv) and NaI (0.1 equiv - Finkelstein catalyst). Heat to reflux (80°C) for 6-12 hours.
    
    • Mechanistic Insight: The NaI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the intramolecular

      
       reaction over intermolecular dimerization.
      
  • Purification: Filter inorganic salts. Concentrate filtrate. Recrystallize from EtOAc/Heptane.

Protocol B: Chiral Pool Reductive Route

Best for: Enantiopure 3-substituted piperazin-2-ones (e.g., derived from Phenylalanine, Leucine).

Mechanism

Direct cyclization of chiral diamines often leads to racemization. This protocol utilizes the reductive amination of amino acid-derived aldehydes or keto-esters, followed by controlled cyclization.[2]

Core Strategy: Amino Acid Ester


 Reductive Amination with Glyoxal equivalent 

Selective Cyclization.
Detailed Methodology

Reagents:

  • L-Phenylalanine methyl ester hydrochloride (1.0 equiv)

  • Boc-Glycinal (or 2,2-dimethoxyacetaldehyde for deprotected route)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • TFA (Trifluoroacetic acid)

Step 1: Reductive Amination

  • Suspend L-Phe-OMe HCl (50g) in DCE (Dichloroethane) or THF. Add TEA (1.0 equiv) to free base.

  • Add N-Boc-Glycinal (1.1 equiv). Stir for 30 mins to form the imine.

  • Add STAB (1.5 equiv) in portions at 0°C. Stir overnight at RT.

  • Checkpoint: This forms the linear N-alkylated amino ester. The stereocenter at the phenylalanine alpha-carbon is preserved because the reduction occurs at the glycine nitrogen.

Step 2: Cyclization

  • Deprotection: Treat the crude secondary amine with TFA/DCM (1:1) to remove the Boc group from the glycine arm.

  • Spontaneous Cyclization: Neutralize the salt with saturated

    
    . The free amine will attack the methyl ester intramolecularly.
    
  • Note: If cyclization is slow, heat to 50°C in toluene. The formation of the 6-membered ring is thermodynamically favored.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Dimer/Oligomer Formation Concentration too high during cyclization.Increase solvent volume; Use pseudo-high dilution (slow addition of base).
Racemization Strong base used; High temperature.Use inorganic bases (

,

) instead of NaH/LDA. Keep T < 80°C.
Low Yield (Step 1) Hydrolysis of Chloroacetyl chloride.Ensure anhydrous solvents (KF < 0.05%).
Color/Tar Exotherm during acid chloride addition.Strictly control T < 0°C; Increase stirring rate (heat transfer).

Health, Safety, and Environment (HSE)

Chloroacetyl Chloride (CAS 79-04-9):

  • Hazards: Fatal if inhaled (H330), Toxic in contact with skin (H311), Causes severe skin burns (H314).

  • Engineering Controls: Must be handled in a functional fume hood or closed reactor system. Scrubber required for HCl off-gassing.

  • Decontamination: Neutralize spills with dilute sodium bicarbonate solution. Do NOT add water directly to the concentrated chemical (violent reaction).[3]

Green Chemistry Optimization:

  • Replace DCM (Protocol A) with 2-MeTHF or Ethyl Acetate where solubility permits.

  • Replace 1,4-Dioxane (Protocol A, Step 2) with Acetonitrile or CPME (Cyclopentyl methyl ether).

References

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Source: PubMed Central / NIH (2022). URL:[Link]

  • Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines (and related lactams). Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Chloroacetyl Chloride Safety Data Sheet (MSDS). Source: New Jersey Department of Health / NJ.gov. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pentan-3-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pentan-3-yl)piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this molecule. The N-alkylation of piperazin-2-one with a secondary alkyl halide presents specific and often frustrating challenges, primarily revolving around reaction kinetics and competing side reactions. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you improve your reaction yield and product purity.

Core Synthetic Challenge: Substitution vs. Elimination

The primary method for synthesizing 1-(Pentan-3-yl)piperazin-2-one is the nucleophilic substitution (SN2) of a 3-pentyl halide or sulfonate with piperazin-2-one. The core challenge arises from the secondary nature of the electrophilic carbon on the pentyl group. This steric hindrance not only slows down the desired SN2 reaction but also promotes a competing elimination (E2) pathway, which generates pent-2-ene as a major byproduct, thereby reducing the overall yield. Understanding and mitigating this competition is paramount to a successful synthesis.

Primary Synthetic Pathway

The direct N-alkylation reaction is outlined below. Optimization of each component—base, solvent, leaving group, and temperature—is critical for maximizing the yield of the desired product.

G cluster_reactants Reactants cluster_conditions Conditions P2O Piperazin-2-one Product 1-(Pentan-3-yl)piperazin-2-one P2O->Product Nucleophilic Attack (SN2) P3X 3-Pentyl-X (X = I, Br, OTs) P3X->Product Byproduct Pent-2-ene (E2 Byproduct) P3X->Byproduct Elimination (E2) Base Base (e.g., NaH, K₂CO₃) Base->P2O Deprotonation Base->Byproduct Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: General reaction scheme for the N-alkylation of piperazin-2-one.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction is extremely slow, or I see very little conversion to the product even after extended reaction times. What is the likely cause?

Answer: This is a classic symptom of insufficient reactivity in an SN2 reaction involving a sterically hindered electrophile.

  • Causality: The nitrogen atom of piperazin-2-one, acting as the nucleophile, must attack the carbon atom bearing the leaving group on the 3-pentyl moiety. The two ethyl groups on this secondary carbon create significant steric bulk, which physically impedes this approach. Furthermore, the amide nitrogen of piperazin-2-one is only weakly nucleophilic until it is deprotonated.

  • Troubleshooting Steps:

    • Enhance the Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. If you are using 3-chloropentane or 3-bromopentane, your reaction rate will be slow.

      • Action: Switch to 3-iodopentane . The iodide ion is a superb leaving group, and this change can increase the reaction rate by an order of magnitude or more. If an iodide is not available, you can convert the corresponding alcohol (pentan-3-ol) to a tosylate or mesylate, which are also excellent leaving groups.

    • Ensure Complete Deprotonation: The anionic form of the piperazin-2-one is a much stronger nucleophile. Incomplete deprotonation will result in a sluggish reaction.

      • Action: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Add the piperazin-2-one to the NaH suspension and allow it to stir for 30-60 minutes before adding the 3-pentyl electrophile. This ensures the formation of the sodium amide salt.

    • Increase Temperature (with caution): Raising the temperature will increase the rate of all reactions, including the desired SN2 pathway.

      • Action: Gradually increase the reaction temperature in 10 °C increments (e.g., from room temperature to 40 °C, then 50 °C). Caution: Higher temperatures disproportionately favor the competing E2 elimination reaction. Monitor the reaction by TLC or GC-MS to find the optimal temperature that provides a reasonable rate without generating excessive byproducts.

Question 2: My yield is low, and I've identified pent-2-ene as a major byproduct. How can I favor substitution over elimination?

Answer: This is the central challenge of this synthesis. You are observing the competing E2 elimination pathway, where the base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.

  • Causality: Strong and/or bulky bases are particularly effective at promoting E2 reactions. High temperatures also significantly favor elimination over substitution.

  • Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield & Pent-2-ene Byproduct Cause1 Base is too strong/ hindered (e.g., t-BuOK) Problem->Cause1 Cause2 Reaction temperature is too high Problem->Cause2 Cause3 Solvent choice Problem->Cause3 Sol1 Use a strong, non-nucleophilic base like NaH to pre-form the amide anion. Cause1->Sol1 Sol2 Use a milder base like K₂CO₃ or Cs₂CO₃ in DMF. Cause1->Sol2 Sol3 Run reaction at the lowest effective temperature. Cause2->Sol3 Sol4 Use a polar aprotic solvent (DMF, DMSO, Acetonitrile) to stabilize SN2 transition state. Cause3->Sol4

Caption: Troubleshooting workflow for E2 elimination.

  • Detailed Actions:

    • Base Selection is Crucial:

      • Option A (Recommended): Sodium Hydride (NaH). As mentioned, NaH is not sterically bulky and its primary role is to deprotonate the piperazin-2-one. The resulting amide anion is a strong nucleophile but a relatively weak base compared to reagents like potassium tert-butoxide, thus favoring the SN2 pathway.

      • Option B: Carbonate Bases. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often very effective.[1] Cesium carbonate is particularly useful as the large cesium cation can promote reactivity. These reactions are typically run at elevated temperatures (60-80 °C) in DMF or acetonitrile.

    • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents are poor at solvating the base (making it more reactive) but are excellent at solvating the SN2 transition state, thus accelerating the desired reaction.[1]

Question 3: I'm having difficulty purifying my product away from unreacted piperazin-2-one. What purification strategies do you recommend?

Answer: The polarity of the product and the starting material can be quite similar, making chromatographic separation challenging.

  • Causality: Both molecules contain a polar lactam group. The addition of the C5 alkyl chain makes the product significantly less polar, but a clean separation may still require optimization.

  • Purification Strategies:

    • Acid-Base Extraction: This is a highly effective method to remove unreacted piperazin-2-one.

      • Protocol: After the reaction, perform a standard aqueous workup. Dissolve the crude organic residue in a solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The unreacted piperazin-2-one, being a secondary amine, will be protonated and move into the aqueous layer. The desired product, a tertiary amine (within the lactam), is much less basic and will remain in the organic layer. Subsequently, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

    • Column Chromatography: If impurities persist, silica gel chromatography is the next step.

      • Solvent System: A gradient elution starting with a less polar system (e.g., 90:10 Hexanes:Ethyl Acetate) and gradually increasing the polarity to pure Ethyl Acetate or even a small percentage of methanol (e.g., 98:2 Dichloromethane:Methanol) will likely provide good separation.

Frequently Asked Questions (FAQs)

FAQ 1: Which base is truly the best for this reaction?

There is no single "best" base; the optimal choice depends on your specific conditions and scale. However, a comparison can guide your decision.

BaseTypepKa (Conjugate Acid)Common ConditionsProsCons
Sodium Hydride (NaH) Strong, Non-nucleophilic~35Anhydrous THF or DMF, 0 °C to RTIrreversibly forms the highly nucleophilic amide anion; clean reaction.Pyrophoric, requires strictly anhydrous conditions and inert atmosphere.
Potassium Carbonate (K₂CO₃) Mild, Heterogeneous~10.3DMF or Acetonitrile, 60-100 °CInexpensive, easy to handle, easy to filter off post-reaction.[1]Requires higher temperatures, which can increase elimination.
Cesium Carbonate (Cs₂CO₃) Mild, Heterogeneous~10.3DMF or Acetonitrile, 50-80 °CMore soluble than K₂CO₃, "cesium effect" can accelerate SN2 reactions.More expensive than K₂CO₃.

FAQ 2: Can I use an alternative synthetic route to avoid the SN2/E2 problem altogether?

Yes. Reductive amination is an excellent alternative strategy that completely bypasses the use of alkyl halides.[2]

  • Mechanism: This two-step, one-pot process involves first forming an iminium ion intermediate between the secondary amine of piperazin-2-one and a ketone (pentan-3-one). This intermediate is then reduced in situ by a hydride reagent to form the C-N bond.

  • Reaction: Piperazin-2-one + Pentan-3-one → [Iminium Intermediate] --(Reducing Agent)--> 1-(Pentan-3-yl)piperazin-2-one

  • Recommended Reagent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is mild, selective for iminium ions over ketones, and does not require acidic conditions.

G P2O Piperazin-2-one Imine Iminium Ion Intermediate P2O->Imine P3O Pentan-3-one P3O->Imine + H⁺ (trace acid) Product 1-(Pentan-3-yl)piperazin-2-one Imine->Product STAB NaBH(OAc)₃ (STAB) STAB->Product Reduction

Caption: Reductive amination pathway.

Optimized Experimental Protocol (N-Alkylation)

This protocol is a starting point and may require optimization for your specific setup.

Reagents:

  • Piperazin-2-one (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • 3-Iodopentane (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (1.2 equiv) to a dry, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Wash (Optional but Recommended): Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous DMF to the flask to create a ~0.5 M solution with respect to the piperazin-2-one. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve piperazin-2-one (1.0 equiv) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 3-iodopentane (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently warm to 40-50 °C.

  • Quenching: Once complete, cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted piperazin-2-one), followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

References

  • Thieme Chemistry. Synthesis of Piperazin-2-ones. Available at: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available at: [Link]

  • Stoltz, B. M., et al. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • Cravotto, G., et al. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Bari, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Milosavljevic, S., & Tadic, Z. (2004). Alkylation of N-Substituted 2-Phenylacetamides. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-alkylation of piperazinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-substituted piperazinone scaffolds. Steric hindrance presents a significant challenge in these reactions, often leading to low yields, incomplete conversions, or undesired side products. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding steric hindrance in the N-alkylation of piperazinones.

Q1: Why is steric hindrance a major issue in the N-alkylation of piperazinones?

A1: Steric hindrance in this context refers to the spatial crowding around the nitrogen atom of the piperazinone ring. This crowding can be caused by bulky substituents on the piperazinone itself or on the incoming alkylating agent. This congestion impedes the approach of the nucleophilic nitrogen to the electrophilic carbon of the alkylating agent, thereby slowing down or preventing the desired SN2 reaction.[1][2] The more crowded the environment around the reactive centers, the higher the activation energy for the transition state, leading to reduced reaction rates and yields.[1]

Q2: What are the primary indicators of steric hindrance issues in my reaction?

A2: Common indicators include:

  • Low or no product yield: The reaction fails to proceed to a significant extent.

  • Recovery of starting materials: A significant amount of the initial piperazinone and/or alkylating agent remains unreacted.

  • Formation of elimination byproducts: If the alkylating agent is susceptible to elimination reactions (e.g., secondary or tertiary halides), the base used in the reaction may preferentially abstract a proton, leading to the formation of an alkene instead of the desired N-alkylated product.

  • Incomplete conversion: The reaction stalls before all the limiting reagent is consumed.

Q3: Are there general strategies to mitigate steric hindrance?

A3: Yes, several general strategies can be employed:

  • Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[3] Prolonging the reaction time may also lead to higher conversion.

  • Choice of Reagents: Employing more reactive alkylating agents (e.g., alkyl triflates or tosylates instead of halides) can enhance reactivity.

  • Alternative Synthetic Routes: When direct alkylation is unsuccessful, alternative methods like reductive amination or Buchwald-Hartwig amination should be considered.[4][5]

Q4: When should I consider a completely different synthetic approach?

A4: If extensive optimization of a direct alkylation protocol (variations in solvent, temperature, base, and leaving group) consistently fails to provide the desired product in a reasonable yield, it is time to explore alternative synthetic pathways. This is especially true when dealing with highly hindered substrates where the energy barrier for the SN2 reaction is prohibitively high.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the N-alkylation of piperazinones.

Issue 1: Low to No Yield with Bulky Alkyl Halides

Symptoms:

  • TLC/LC-MS analysis shows predominantly unreacted starting materials.

  • Minimal or no formation of the desired N-alkylated piperazinone.

Potential Causes & Solutions:

CauseProposed Solution & Scientific Rationale
Insufficient Reactivity of the Alkylating Agent Solution: Switch to a more reactive alkylating agent. The order of reactivity for leaving groups is generally I > Br > Cl > OTs > OTf. Using an alkyl iodide or triflate will significantly increase the rate of the SN2 reaction. Rationale: A better leaving group stabilizes the partial negative charge that develops in the transition state, thus lowering the activation energy of the reaction.
Steric Clash Prevents Nucleophilic Attack Solution 1: Increase the reaction temperature. Rationale: Supplying more thermal energy helps the reacting molecules overcome the steric repulsion and achieve the necessary geometry for the transition state.[3] Solution 2: Use a less sterically demanding base. If a bulky base like LDA or LiHMDS is being used, switch to a smaller, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Rationale: A smaller base is less likely to be sterically hindered from deprotonating the piperazinone nitrogen.
Solvent Effects Solution: Change to a polar aprotic solvent such as DMF or DMSO. Rationale: Polar aprotic solvents are known to accelerate SN2 reactions. They solvate the cation of the base, leaving the anion more "naked" and therefore more reactive. They do not, however, solvate the nucleophile as strongly as protic solvents, which would hinder its ability to attack the electrophile.
Issue 2: Predominant Formation of Elimination Byproducts

Symptoms:

  • The major product observed is an alkene derived from the alkylating agent.

  • Low yield of the desired N-alkylated product.

Potential Causes & Solutions:

CauseProposed Solution & Scientific Rationale
Strong, Bulky Base Solution: Switch to a weaker, less sterically hindered base. For example, use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of potassium tert-butoxide (t-BuOK). Rationale: Strong, bulky bases are more likely to act as bases rather than nucleophiles, favoring the E2 elimination pathway. Weaker bases are less likely to deprotonate the alkyl halide.
High Reaction Temperature Solution: Lower the reaction temperature. Rationale: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at a lower temperature can favor the SN2 pathway.
Secondary or Tertiary Alkyl Halide Solution: Consider an alternative synthetic route such as reductive amination. Rationale: Secondary and especially tertiary alkyl halides are highly prone to elimination. Reductive amination avoids the use of a strong base and an alkyl halide, thus circumventing the elimination problem.[4][6]

III. Alternative Synthetic Strategies

When direct N-alkylation proves challenging due to steric hindrance, the following methods offer powerful alternatives.

Reductive Amination

Reductive amination is a two-step, one-pot process that is particularly effective for synthesizing N-alkylated piperazinones from aldehydes or ketones, especially when trying to avoid the formation of quaternary ammonium salts.[4][6][7]

Workflow:

G cluster_0 Reductive Amination Workflow Piperazinone Piperazinone Imine Iminium Ion Intermediate Piperazinone->Imine Condensation Aldehyde Aldehyde/Ketone Aldehyde->Imine Product N-Alkylated Piperazinone Imine->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve the piperazinone (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of N-aryl piperazinones, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[5][8] It is highly tolerant of sterically demanding coupling partners.

Workflow:

G cluster_1 Buchwald-Hartwig Amination Piperazinone Piperazinone Product N-Aryl Piperazinone Piperazinone->Product ArylHalide Aryl Halide/Triflate ArylHalide->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Catalytic Cycle Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig amination overview.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5 eq.).

  • Reagent Addition: Add the piperazinone (1.2 eq.) and the aryl halide (1.0 eq.).

  • Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is another valuable tool for N-alkylation, particularly with primary and secondary alcohols.[9][10] It proceeds with an inversion of stereochemistry at the alcohol carbon.

Workflow:

G cluster_2 Mitsunobu Reaction Piperazinone Piperazinone Product N-Alkylated Piperazinone Piperazinone->Product Nucleophilic Attack Alcohol Alcohol Intermediate Phosphonium Intermediate Alcohol->Intermediate Reagents PPh₃ + DEAD/DIAD Reagents->Intermediate Intermediate->Product

Caption: Mitsunobu reaction pathway.

Experimental Protocol: Mitsunobu Reaction
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the piperazinone (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture.

  • Purification: The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced hydrazine byproduct.

IV. Conclusion

Overcoming steric hindrance in the N-alkylation of piperazinones requires a systematic approach to reaction optimization and a willingness to explore alternative synthetic methodologies. By carefully considering the nature of the substrates and applying the principles outlined in this guide, researchers can successfully synthesize a wide range of N-substituted piperazinones for applications in drug discovery and development.

V. References

  • N alkylation at sp3 Carbon Reagent Guide. (2026). Vertex AI Search.

  • Optimizing reaction conditions for the N-alkylation of piperazine. (n.d.). Benchchem.

  • A Comparative Guide to Alkylating Agents for Piperazine Substitution. (n.d.). Benchchem.

  • Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15.

  • Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene. (n.d.). Benchchem.

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.

  • Mitsunobu reaction. (n.d.). Organic Synthesis.

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.

  • Paixão, A. F., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A.

Sources

Technical Support Center: Handling Hygroscopic Piperazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Storage, Handling, and Synthesis with Deliquescent Piperazin-2-one Derivatives From: Senior Application Scientist, Chemical Development Group To: Research & Development Teams

Introduction: The "Sticky Scaffold" Challenge

Piperazin-2-one (ketopiperazine) derivatives are privileged scaffolds in medicinal chemistry, serving as peptidomimetics and kinase inhibitors. However, their dual functionality—a secondary amine and a lactam (cyclic amide)—creates a "perfect storm" for hygroscopicity. The amide carbonyl acts as a hydrogen bond acceptor, while the amine acts as both donor and acceptor.

The Result: These compounds often undergo deliquescence (absorbing sufficient atmospheric moisture to dissolve into a solution) within minutes of exposure, turning free-flowing solids into viscous oils. This compromises stoichiometry, hydrolytic stability, and yield reproducibility.

This guide provides field-proven protocols to maintain the integrity of these compounds.

Module 1: Storage & Physical Handling

Troubleshooting: "My solid standard has turned into an oil/gum."

Root Cause: Upon exposure to ambient humidity (>30% RH), the crystal lattice of piperazin-2-one collapses as water molecules intercalate, lowering the glass transition temperature (


). This is not necessarily chemical degradation (hydrolysis), but it renders gravimetric analysis impossible.
Protocol A: The "Weighing by Difference" Technique

Standard weighing boats are useless here. You must minimize atmospheric contact.

  • Preparation: Dry the bulk container in a vacuum desiccator over

    
     or activated molecular sieves (4Å) for 12 hours before opening.
    
  • Tare: Place a dry, capped vial (with septum) on the balance. Tare the balance to zero.

  • Transfer: In a glovebox or glove bag (Argon atmosphere), transfer the approximate amount of piperazin-2-one into the vial. Cap it immediately.

  • Measurement: Remove the vial from the inert environment and weigh it. Record the Gross Weight .

  • Dispensing:

    • Bring the reaction flask close to the vial.

    • Quickly uncap, dump the solid into the reaction solvent, and recap immediately.

  • Validation: Weigh the empty (or residual) vial.

    • Calculation:

      
      
      
    • Why this works: You measure exactly what left the vial, regardless of how much moisture the residue absorbs after the transfer.

Storage Workflow Diagram

The following workflow ensures the material remains anhydrous from receipt to reaction.

StorageWorkflow cluster_0 Intake & Storage cluster_1 Active Use Receipt Receipt of Material (Often oily/wet) Desiccator Vacuum Desiccator (P2O5 or KOH) Receipt->Desiccator Immediate Drying Freezer Long-term Storage (-20°C to -80°C) Desiccator->Freezer Sealed Equilibration Warm to Room Temp (Inside Desiccator) Freezer->Equilibration Prevent Condensation InertBox Glove Box / Bag (Argon/N2) Equilibration->InertBox Weighing Weighing by Difference (Closed Vials) InertBox->Weighing Weighing->InertBox Return Excess

Figure 1: Critical path for handling hygroscopic piperazinone scaffolds to prevent deliquescence.

Module 2: Synthetic Integrity (Reaction Troubleshooting)

Troubleshooting: "My yields are inconsistent, and I see unreacted electrophile."

Root Cause: Water absorbed by the piperazin-2-one scaffold acts as a competing nucleophile. In alkylation reactions (e.g., using alkyl halides), water hydrolyzes the electrophile. In coupling reactions (e.g., EDC/NHS or HATU), water hydrolyzes the activated ester.

Protocol B: Azeotropic Drying (The "Self-Validating" Dry)

Do not rely on oven drying, which can degrade the lactam ring. Use solvent azeotropes to strip water at lower temperatures.

The System: Toluene/Water Azeotrope.[1]

  • Boiling Point: 84.1°C (lower than pure Toluene at 110.6°C).

  • Composition: ~20% Water / 80% Toluene.

Step-by-Step:

  • Dissolution: Dissolve your "wet" piperazin-2-one oil in anhydrous Toluene (10 mL per gram).

    • Observation: If the solution is cloudy, significant water is present.

  • Evaporation: Rotovap at 45-50°C under reduced pressure.

    • Mechanism:[2][3] The water is carried off preferentially in the azeotrope.

  • Repetition: Redissolve the residue in fresh Toluene and evaporate again. Repeat 3x.

  • Verification: The final residue should be a foam or solid, not a gum.

  • Direct Use: If possible, do not isolate. Redissolve immediately in your reaction solvent (e.g., DMF, DCM) and proceed.

Data: Common Azeotropes for Drying Piperazinones

SolventAzeotrope BP (°C)% Water Removed (w/w)Application Notes
Toluene 84.120.2%Gold Standard. Inert to lactams/amines.
Ethanol 78.24.4%Good for recrystallization, but holds less water.
Acetonitrile 76.516.3%Excellent for polar derivatives; easier to remove than Toluene.
DCM 38.11.5%Inefficient for bulk water removal; good for final trace drying.

Module 3: Isolation & Purification

Troubleshooting: "I cannot get the product to crystallize; it remains a gum."

Root Cause: Piperazin-2-ones are notoriously difficult to crystallize due to conformational flexibility and high solubility in organic/aqueous mixtures.

Protocol C: Lyophilization (Freeze-Drying)

This is the preferred method for isolation, yielding a fluffy, electrostatic powder rather than a gum.

  • Solvent Swap: Dissolve the purified material in 1,4-Dioxane or t-Butanol (mixed with water if necessary). These solvents have high freezing points and sublime easily.

  • Flash Freeze: Immerse the flask in liquid nitrogen while rotating to coat the walls (shell freezing).

  • Primary Drying: Apply high vacuum (<0.1 mbar). Keep the flask cold initially.

  • Secondary Drying: Allow the flask to slowly reach room temperature under vacuum to remove bound water.

Lyophilization Process Diagram

Lyophilization Start Purified Material (Oily/Wet) Solvent Dissolve in t-BuOH / Water (4:1) Start->Solvent Freeze Shell Freezing (Liquid N2) Solvent->Freeze Maximize Surface Area Sublimation Primary Drying (Sublimation of Ice) Freeze->Sublimation Vacuum < 0.1 mbar Desorption Secondary Drying (Removal of Bound Water) Sublimation->Desorption Temp Increase Final Final Product (Fluffy Solid) Desorption->Final Backfill with Argon

Figure 2: Lyophilization cycle to convert gummy piperazinone oils into handleable solids.

Frequently Asked Questions (FAQ)

Q: Can I store piperazin-2-one as a salt to reduce hygroscopicity? A: Yes, but choose carefully. Hydrochloride (HCl) salts are common but can still be hygroscopic. Tosylate (TsOH) or Fumarate salts often provide better crystallinity and lower hygroscopicity due to increased lattice energy and molecular weight. Avoid Trifluoroacetate (TFA) salts if possible, as they are often oils and highly hygroscopic.

Q: Is the lactam ring stable to hydrolysis if the material gets wet? A: Generally, yes. The 6-membered lactam (piperazin-2-one) is significantly more stable than the 4-membered beta-lactam. However, prolonged exposure to moisture and extreme pH (strong acid/base) will open the ring to the linear amino acid derivative. Store neutral if possible.

Q: I don't have a glovebox. How do I transfer the solid? A: Use an "Inert Cone" technique. Place a funnel over your receiving flask and flush it with a heavy flow of Argon/Nitrogen. Pour the solid through this curtain of inert gas. Work fast.

References

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup and Drying Methods: Azeotroping.[1][4][5] Retrieved from [Link]

  • Chaudhary, P., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-(Pentan-3-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Pentan-3-yl)piperazin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the aqueous stability of this compound. We will address common experimental challenges through detailed FAQs and troubleshooting protocols, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-(Pentan-3-yl)piperazin-2-one in an aqueous solution?

The core chemical structure of 1-(Pentan-3-yl)piperazin-2-one is a substituted piperazinone, which contains a cyclic amide (lactam) functional group. The most probable degradation pathway in aqueous media is the hydrolysis of this amide bond.[1][2] This reaction involves the nucleophilic attack of water on the carbonyl carbon of the lactam ring, leading to ring-opening and the formation of a linear amino acid derivative, N-(2-aminoethyl)-N-(pentan-3-yl)glycine. This process can be catalyzed by both acidic and basic conditions.[1][3]

Q2: What are the key factors that influence the stability of this compound in my experiments?

The stability of 1-(Pentan-3-yl)piperazin-2-one in aqueous solution is primarily influenced by:

  • pH: The rate of lactam hydrolysis is highly pH-dependent. Both acidic and alkaline conditions can significantly accelerate degradation compared to a neutral pH.[3][4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures (e.g., 2-8°C or frozen) is crucial for minimizing degradation.

  • Buffer Composition: Certain buffer species can act as nucleophiles or catalysts, potentially increasing the rate of hydrolysis. It is advisable to use non-nucleophilic buffers (e.g., phosphate, MOPS) and to validate the compound's stability in your specific experimental buffer.

  • Presence of Enzymes: If working with biological matrices (e.g., plasma, cell lysates), enzymes such as amidases or proteases could potentially catalyze the hydrolysis of the lactam ring.

Q3: How should I prepare and store aqueous stock solutions of 1-(Pentan-3-yl)piperazin-2-one?

For optimal stability:

  • Solvent Choice: Initially, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with your aqueous buffer. This aids solubility and minimizes the time the compound is exposed to potentially harsh aqueous conditions at high concentrations.

  • pH Control: Prepare solutions in a buffered system, ideally around a neutral pH (6.5-7.5), unless your experimental conditions require otherwise. Studies on similar lactam structures show that stability is often maximal in the slightly acidic to neutral pH range.[4]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be experimentally verified.

Q4: I am observing a loss of my compound over time in my assay. How can I confirm if it's due to instability?

To confirm degradation, you should perform a stability-indicating analysis, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[5]

  • Inject a freshly prepared standard solution to establish the initial peak area and retention time.

  • Incubate your compound in the experimental buffer under the exact assay conditions (temperature, pH, light exposure).

  • At various time points, inject samples and monitor for two key changes:

    • A decrease in the peak area of the parent compound, 1-(Pentan-3-yl)piperazin-2-one.

    • The appearance and growth of one or more new peaks, which are the degradation products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound in my assay buffer. Hydrolysis: The pH of your buffer may be too acidic or too alkaline, accelerating lactam ring opening.Action: Measure the pH of your buffer. Conduct a preliminary pH stability screen (see Protocol 1) to determine the optimal pH range for your compound. Adjust your assay buffer accordingly or select a more inert buffer system.
Temperature: The assay is being conducted at an elevated temperature (e.g., 37°C), which increases the rate of hydrolysis.Action: If possible, perform the experiment at a lower temperature. If the temperature is fixed, you must characterize the degradation rate and account for it in your final calculations. Run controls to quantify the extent of degradation over the experiment's duration.
A new, more polar peak is appearing in my HPLC/UPLC analysis over time. Hydrolytic Degradation: This is the expected signature of the ring-opened hydrolysis product. The resulting amino acid is typically more polar than the parent lactam.Action: This confirms the degradation pathway. Use a stability-indicating HPLC method to resolve the parent and degradant peaks. You can use this data to calculate the degradation rate constant and half-life of your compound under those specific conditions.
My experimental results are inconsistent and not reproducible. Inconsistent Solution Preparation: Differences in solution age, storage, or preparation (e.g., pH drift) can lead to variable levels of degradation between experiments.Action: Implement a strict protocol for solution preparation. Always use freshly prepared solutions from a frozen stock for critical experiments. Aliquot stock solutions to prevent contamination and repeated freeze-thaw cycles.
Adsorption to Surfaces: The compound may be adsorbing to plasticware or vials, leading to an apparent loss of concentration.Action: Test for recovery by preparing a solution in a glass vial and a plastic vial and comparing the initial concentrations. Consider using low-adsorption plasticware or silanized glass vials if significant loss is observed.

Visualizations & Diagrams

Proposed Degradation Pathway

The primary degradation route is the hydrolysis of the lactam bond, which is catalyzed by acid or base.

G cluster_main Aqueous Degradation of 1-(Pentan-3-yl)piperazin-2-one Parent 1-(Pentan-3-yl)piperazin-2-one (Lactam) Intermediate Tetrahedral Intermediate Parent->Intermediate H₂O / H⁺ or OH⁻ (Nucleophilic Attack) Product N-(2-aminoethyl)-N-(pentan-3-yl)glycine (Ring-Opened Product) Intermediate->Product Ring Opening

Caption: Proposed hydrolytic degradation of 1-(Pentan-3-yl)piperazin-2-one.

Experimental Workflow for Stability Assessment

This workflow outlines the systematic process for evaluating the stability of the compound.

G cluster_workflow Stability Assessment Workflow prep 1. Prepare Stock Solution (e.g., in DMSO) stress 2. Incubate in Aqueous Buffer (Vary pH, Temp) prep->stress sample 3. Sample at Time Points (t=0, 1, 2, 4, 8, 24h) stress->sample analyze 4. Analyze by HPLC/UPLC (Stability-Indicating Method) sample->analyze data 5. Quantify Parent & Degradant Calculate Rate & Half-Life analyze->data

Caption: Workflow for conducting a kinetic stability study.

Experimental Protocols

Protocol 1: Rapid pH Stability Screen

This protocol provides a quick assessment of the compound's stability across a range of pH values.

Objective: To identify the pH range where the compound is most stable.

Materials:

  • 1-(Pentan-3-yl)piperazin-2-one

  • DMSO (or other suitable organic solvent)

  • Aqueous buffers: pH 3 (Citrate), pH 5 (Acetate), pH 7.4 (Phosphate), pH 9 (Borate)

  • HPLC/UPLC system with a suitable column (e.g., C18)

  • Calibrated pH meter

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of 1-(Pentan-3-yl)piperazin-2-one in DMSO.

  • Working Solutions: For each pH condition, dilute the stock solution 1:100 into the respective buffer to achieve a final concentration of 100 µM. Vortex gently to mix.

  • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot from each working solution, and if necessary, quench any further reaction by diluting with the mobile phase and inject it into the HPLC/UPLC system. This is your t=0 reference.

  • Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Point Sampling: At predetermined time points (e.g., 2, 8, and 24 hours), take another aliquot from each solution for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. Calculate the percentage of the parent compound remaining at each time point relative to its t=0 value.

Data Presentation:

pHTemperature (°C)% Remaining (2h)% Remaining (8h)% Remaining (24h)
3.025
5.025
7.425
9.025
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[6][7][8]

Objective: To intentionally degrade the compound under harsh conditions to identify potential degradation products.

Materials:

  • 1-(Pentan-3-yl)piperazin-2-one

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Photostability chamber (optional)

Procedure:

  • Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., water:acetonitrile 1:1) for each stress condition.

  • Acid Hydrolysis: To one solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 2-8 hours.

  • Base Hydrolysis: To another solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 1-4 hours.[1]

  • Oxidation: To a third solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Stress: Store a solid sample and a solution of the compound at 60°C for 24 hours.

  • Photolytic Stress: Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by HPLC-UV and, ideally, HPLC-MS to identify the masses of the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradants are formed without excessive secondary degradation.[8]

References

  • Schardl, A., et al. (2022). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. MDPI. Available: [Link]

  • Soltani, F., & Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics. Available: [Link]

  • Biosynce. (n.d.). What are the stability conditions of piperazine?. Biosynce Blog. Available: [Link]

  • Kim, I., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data. Available: [Link]

  • Wikipedia. (n.d.). Piperazine. Available: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Available: [Link]

  • Sciencemadness Discussion Board. (2018). Piperidine from the hydrolysis of piperine. Available: [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available: [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Available: [Link]

  • MDPI. (2022). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available: [Link]

  • ResearchGate. (2010). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Available: [Link]

  • ResearchGate. (2003). Stability of the β-lactams in water at 37°C over time at the maximum concentration tested. Available: [Link]

  • ResearchGate. (2018). Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid hydrolysis of 9 and 15. Available: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available: [Link]

  • Deris, Z. Z., et al. (2019). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available: [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available: [Link]

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available: [Link]

  • Ehmann, D., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available: [Link]

  • Pharma Growth Hub. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. YouTube. Available: [Link]

  • ChemPlayer Reupload. (2023). Piperine hydrolysis to piperinic acid and piperidine. YouTube. Available: [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available: [Link]

  • Miller, L. F., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology. Available: [Link]

  • Edgars, E. D., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available: [Link]

  • The Organic Chemistry Tutor. (2019). Hydrolysis Reactions. YouTube. Available: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available: [Link]

Sources

Technical Support Center: Safe Handling of N-Substituted Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with the essential safety precautions and troubleshooting advice for handling N-substituted piperazinones in a laboratory setting. The following information is a synthesis of established safety protocols and practical insights to ensure the well-being of researchers and the integrity of your experiments.

Section 1: Hazard Identification and Risk Assessment

This section addresses the fundamental safety concerns associated with N-substituted piperazinones, which, as a class of compounds, share hazards with other heterocyclic amines.

Q1: What are the primary hazards associated with N-substituted piperazinones?

A1: The primary hazards of N-substituted piperazinones are comparable to their parent piperazine structures and can be categorized as follows:

  • Skin and Eye Irritation/Corrosion: Many piperazine derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2][3] Some can cause severe skin burns.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3][5]

  • Flammability: Depending on the substituents, these compounds can be flammable liquids or combustible solids.[1][2][6] Vapors may form flammable or explosive mixtures with air.[1][4]

  • Toxicity: Some piperazine derivatives are harmful if swallowed, inhaled, or in contact with skin.[3][4] Specific compounds may also cause allergic skin reactions or asthma-like symptoms.[3] Prolonged or repeated exposure can lead to organ damage.[3]

Q2: How do I find specific hazard information for a novel N-substituted piperazinone I have synthesized?

A2: For a novel compound, a specific Material Safety Data Sheet (MSDS) will not be available. In this case, you must treat the compound as hazardous.[7] Your risk assessment should be based on the known hazards of similar compounds and the reagents used in its synthesis. It is prudent to assume the highest level of hazard within the compound class until empirical data suggests otherwise. Always document your risk assessment before beginning any experiment.

Section 2: Standard Operating Procedures for Safe Handling

Adherence to standard operating procedures is crucial for minimizing exposure and preventing accidents.

Q3: What is the mandatory Personal Protective Equipment (PPE) for handling N-substituted piperazinones?

A3: A comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE.

PPE CategorySpecificationRationale & Best Practices
Eye Protection Chemical safety goggles with side protection.[8][9] A face shield may be required when handling larger quantities or if there is a splash hazard.Protects against splashes and dust. Regular prescription glasses are not a substitute for safety goggles.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7][11]Always check the glove manufacturer's compatibility chart for the specific solvents you are using. Remember that no glove material offers indefinite protection. Dispose of gloves immediately if they are contaminated or torn.[10] Always wash your hands after removing gloves.[12]
Body Protection A flame-resistant or 100% cotton lab coat.[10] Closed-toe shoes and full-length pants are mandatory.[10][13]Protects skin from accidental spills and splashes.[12] Lab coats should be laundered separately from personal clothing.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][12][14] If airborne concentrations are high, a NIOSH-approved respirator is necessary.[6][9]Prevents inhalation of harmful dust or vapors.[1][2] The need for respiratory protection should be determined by your risk assessment.

Q4: What are the essential steps for the safe handling and storage of N-substituted piperazinones?

A4: The following workflow diagram illustrates the critical steps for safe handling and storage.

SafeHandlingWorkflow Workflow for Handling N-substituted Piperazinones cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep 1. Conduct Risk Assessment & Review MSDS of Analogs ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe hood 3. Prepare Fume Hood & Necessary Equipment ppe->hood weigh 4. Weigh/Dispense Compound Inside Fume Hood hood->weigh reaction 5. Perform Experiment (Keep Containers Closed) weigh->reaction decon 6. Decontaminate Surfaces & Glassware store 8. Store Compound in a Labeled, Sealed Container reaction->store waste 7. Segregate & Dispose of Hazardous Waste decon->waste ppe_remove 9. Remove PPE & Wash Hands Thoroughly waste->ppe_remove store->ppe_remove Store in a cool, dry, well-ventilated area [4, 17]

Caption: General workflow for handling N-substituted piperazinones.

Key storage conditions include:

  • Keeping containers tightly closed in a dry, cool, and well-ventilated place.[2][14][15]

  • Storing away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents and acids.[1][4][9]

  • Using proper grounding procedures for flammable compounds to avoid static discharge.[1][4]

Section 3: Emergency Procedures and Troubleshooting

This section provides guidance on how to respond to common laboratory emergencies and troubleshoot experimental issues.

Q5: What should I do in case of accidental exposure to an N-substituted piperazinone?

A5: Immediate and appropriate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical advice.[16]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Always have the MSDS of a similar compound or a summary of known hazards available for emergency responders.

Q6: How should I handle a spill of an N-substituted piperazinone?

A6: The response to a spill depends on its size and nature (solid or liquid).

SpillResponse Spill Response Protocol cluster_cleanup Cleanup start Spill Occurs alert 1. Alert colleagues and a supervisor start->alert evacuate 2. Evacuate the immediate area if the spill is large or volatile alert->evacuate ppe 3. Don appropriate PPE, including respiratory protection if needed evacuate->ppe contain 4. Contain the spill using inert absorbent material (e.g., clay, diatomaceous earth) [1] ppe->contain collect 5. Carefully collect the absorbed material into a labeled waste container contain->collect decon 6. Decontaminate the spill area collect->decon disposal 7. Dispose of waste according to institutional guidelines [19] decon->disposal

Caption: Step-by-step spill response protocol.

For flammable liquids, all ignition sources must be removed immediately.[1] Use non-sparking tools for cleanup.[1][4]

Q7: My reaction involving an N-substituted piperazinone is not proceeding as expected. What are some common issues?

A7: Troubleshooting reactions requires a systematic approach. Consider the following:

  • Reagent Purity: Piperazines and their derivatives can be hygroscopic. Ensure your starting materials are dry and pure.

  • Atmosphere Control: If using organometallic reagents or other air/moisture-sensitive compounds, ensure your reaction is under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Stability: While many piperazinones are stable, some may decompose at elevated temperatures. Thermal decomposition can generate corrosive or toxic byproducts like nitrogen oxides.[9] Consider running your reaction at a lower temperature or performing a thermal stability test (e.g., DSC) on your compound if you suspect instability.

  • Incompatibilities: Be mindful of potential incompatibilities. Piperazines are basic and will react vigorously with strong acids.[9] They are also incompatible with strong oxidizing agents.[9]

References

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-06-07). [Link]

  • 0075 - Hazardous Substance Fact Sheet - N-Aminoethylpiperazine. (n.d.). New Jersey Department of Health. [Link]

  • Organic Chemistry Laboratory Safety Notes - Cerritos College. (n.d.). [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (n.d.). [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). [Link]

  • Laboratory Safety Guidelines. (n.d.). [Link]

  • Safety in Organic Chemistry Laboratory - TigerWeb. (n.d.). [Link]

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS - Loba Chemie. (2016-05-23). [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.). [Link]

  • piperazine anhydrous - s d fine-chem limited. (n.d.). [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. (n.d.). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(Pentan-3-yl)piperazin-2-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Pentan-3-yl)piperazin-2-one, a substituted piperazinone with potential applications in medicinal chemistry. We will not only dissect the intricacies of its proton NMR spectrum but also compare this powerful technique with other analytical methods, offering a holistic view of its characterization. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental insights.

Unveiling the Structure: The Power of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 1-(Pentan-3-yl)piperazin-2-one, ¹H NMR allows us to confirm the presence of key functional groups and map out the intricate arrangement of its atoms.

Predicted ¹H NMR Spectrum of 1-(Pentan-3-yl)piperazin-2-one

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features based on established principles and spectral data from analogous structures found in the literature. The complexity of the spectrum is influenced by factors such as restricted rotation around the N-C(O) amide bond and the potential for chair conformations of the piperazine ring, which can lead to the broadening or splitting of signals.[1][2]

Below is a table summarizing the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in 1-(Pentan-3-yl)piperazin-2-one.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Pentan-3-yl Group
CH (methine)3.5 - 3.8Quintet or Multiplet~ 7This proton is attached to the nitrogen atom and is expected to be significantly deshielded.
CH₂ (methylene)1.4 - 1.6Multiplet~ 7These four protons are adjacent to the methine proton and the terminal methyl groups.
CH₃ (methyl)0.8 - 1.0Triplet~ 7These six protons are at the ends of the ethyl chains of the pentan-3-yl group.
Piperazin-2-one Ring
N-CH₂-C(O)3.8 - 4.1Singlet or AB quartet-These protons are adjacent to the carbonyl group and are expected to be downfield. The potential for conformational isomers could lead to a more complex splitting pattern.[3]
C(O)-NH-CH₂3.2 - 3.5Triplet or Multiplet~ 5These protons are adjacent to the secondary amine.
NH1.5 - 3.0Broad Singlet-The chemical shift of the NH proton is highly dependent on solvent and concentration.
N-CH₂-CH₂-NH2.8 - 3.1Triplet or Multiplet~ 5These protons are part of the ethylenediamine backbone of the piperazinone ring.

A Comparative Analysis: Beyond ¹H NMR

While ¹H NMR is a primary tool, a comprehensive structural confirmation relies on a suite of analytical techniques. Here, we compare ¹H NMR with other common methods for the characterization of 1-(Pentan-3-yl)piperazin-2-one.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Number and types of carbon atoms.Provides a less crowded spectrum than ¹H NMR; excellent for identifying key functional groups like carbonyls.Lower sensitivity than ¹H NMR; longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides the molecular formula with high-resolution MS.Does not provide detailed structural connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method to identify key bonds like C=O (amide) and N-H.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity and retention time.Excellent for assessing the purity of the compound and for purification.Does not provide structural information.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the definitive solid-state structure, including bond lengths and angles.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocols

To ensure the reproducibility and accuracy of your results, we provide the following detailed experimental protocols.

Synthesis of 1-(Pentan-3-yl)piperazin-2-one

The synthesis of N-substituted piperazin-2-ones can be achieved through various methods, including the reaction of a substituted diamine with an α,β-unsaturated ester or a Jocic-type reaction.[4][5] A plausible synthetic route is outlined below:

N-(Pentan-3-yl)ethane-1,2-diamine N-(Pentan-3-yl)ethane-1,2-diamine Reaction Michael Addition & Cyclization N-(Pentan-3-yl)ethane-1,2-diamine->Reaction Ethyl acrylate Ethyl acrylate Ethyl acrylate->Reaction 1-(Pentan-3-yl)piperazin-2-one 1-(Pentan-3-yl)piperazin-2-one Reaction->1-(Pentan-3-yl)piperazin-2-one

Caption: Synthetic scheme for 1-(Pentan-3-yl)piperazin-2-one.

Step-by-Step Protocol:

  • Michael Addition: Dissolve N-(pentan-3-yl)ethane-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add ethyl acrylate (1 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the Michael addition, heat the reaction mixture to reflux for 6-12 hours to induce intramolecular cyclization and amide formation.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(Pentan-3-yl)piperazin-2-one.[6]

¹H NMR Sample Preparation and Acquisition

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 1-(Pentan-3-yl)piperazin-2-one and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Structural Elucidation

The process of identifying and characterizing a novel compound follows a logical progression of analytical techniques.

cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Structure Synthesis & Purification Synthesis & Purification Purity Check (HPLC) Purity Check (HPLC) Synthesis & Purification->Purity Check (HPLC) Functional Group ID (IR) Functional Group ID (IR) Purity Check (HPLC)->Functional Group ID (IR) Molecular Weight (MS) Molecular Weight (MS) Functional Group ID (IR)->Molecular Weight (MS) 1H NMR 1H NMR Molecular Weight (MS)->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 13C NMR->2D NMR (COSY, HSQC) X-ray Crystallography X-ray Crystallography 2D NMR (COSY, HSQC)->X-ray Crystallography

Caption: Workflow for structural elucidation.

Conclusion

The structural analysis of 1-(Pentan-3-yl)piperazin-2-one serves as an excellent case study for the application of modern spectroscopic techniques in chemical research. While ¹H NMR provides the foundational data for structural assignment, a multi-technique approach is indispensable for unambiguous characterization and purity assessment. This guide provides the necessary framework for researchers to confidently approach the analysis of this and other novel piperazinone derivatives, ensuring the scientific rigor and integrity of their findings.

References

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • ¹H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved February 6, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019, May 13). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • Request PDF | Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives. (n.d.). Google Patents.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (n.d.). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023, October 31). Thieme Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022, November 4). PubMed Central. Retrieved February 6, 2026, from [Link]

Sources

13C NMR Characterization of the Piperazin-2-one Scaffold: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts for Piperazin-2-one Ring Carbons Content Type: Publish Comparison Guide

Executive Summary The piperazin-2-one (ketopiperazine) ring is a privileged pharmacophore in medicinal chemistry, serving as a constrained peptidomimetic scaffold in protease inhibitors and GPCR ligands. Unlike the fully reduced piperazine or the planar pyrazinone, the piperazin-2-one introduces specific electronic anisotropy and conformational restrictions. This guide provides a definitive analysis of the 13C NMR chemical shifts of this ring system, comparing it against its structural analogs to aid in rapid structural elucidation and purity assessment.

Structural Analysis & Assignment Strategy

To accurately assign the 13C NMR spectrum of a piperazin-2-one derivative, one must distinguish between the amide-adjacent carbons and the amine-adjacent carbons. The ring creates a distinct electronic environment compared to symmetrical piperazine.

The Numbering Convention

For this guide, we utilize the standard IUPAC heterocycle numbering where the amide nitrogen is position 1, and the carbonyl is position 2.

  • N1: Amide Nitrogen (Lactam NH)

  • C2: Carbonyl Carbon[1]

  • C3: Methylene (

    
     to Carbonyl and N4)
    
  • N4: Amine Nitrogen (Secondary/Tertiary)

  • C5: Methylene (

    
     to N4)
    
  • C6: Methylene (

    
     to N1)
    
Chemical Shift Mapping (Graphviz)

Piperazinone_NMR Title 13C NMR Chemical Shift Map (Piperazin-2-one Scaffold) C2 C2 (Carbonyl) ~166 - 171 ppm (Deshielded by O) C3 C3 (Alpha to C=O) ~48 - 52 ppm (Inductive effect of C=O) C2->C3 N4 N4 (Amine) C3->N4 C5 C5 (Alpha to Amine) ~42 - 47 ppm (Shielded relative to C3) C6 C6 (Alpha to Amide N) ~38 - 42 ppm (Resonance effects) C5->C6 N1 N1 (Amide) C6->N1 N1->C2 N4->C5

Figure 1: 13C NMR Chemical Shift Map for the unsubstituted piperazin-2-one core in DMSO-d6. Shifts vary by ±2 ppm based on solvent and concentration.

Comparative Data Analysis

The following table contrasts the piperazin-2-one scaffold with its reduced (piperazine) and oxidized (diketopiperazine) analogs. This comparison is critical for monitoring reaction progress (e.g., reduction of a diketopiperazine or cyclization of a diamine).

Table 1: Comparative 13C NMR Shifts (DMSO-d6)

Carbon TypePiperazine (Reference)Piperazin-2-one (Target) 2,5-Diketopiperazine
Hybridization sp3 (Chair)Mixed (Twisted Boat/Chair)Planar/Twisted
C=O (Carbonyl) N/A166.0 – 171.0 ppm 167.0 – 170.0 ppm

-CH2 (to C=O)
N/A48.0 – 52.0 ppm (C3) 44.0 – 46.0 ppm

-CH2 (Amine)
45.0 – 47.0 ppm (Equiv.)42.0 – 47.0 ppm (C5) N/A

-CH2 (Amide)
45.0 – 47.0 ppm (Equiv.)38.0 – 42.0 ppm (C6) N/A

Technical Insight:

  • The Carbonyl Diagnostic: The appearance of the signal at ~168 ppm is the primary indicator of ring closure during synthesis from ethylenediamine derivatives.

  • Symmetry Breaking: Unlike piperazine, which often shows a single signal at ~46 ppm due to rapid ring inversion and symmetry, piperazin-2-one shows three distinct methylene signals. C3 is typically the most deshielded aliphatic carbon due to its proximity to the carbonyl group.

Substituent Effects & Rotamers

In drug discovery, piperazin-2-ones are rarely unsubstituted. N-protection (e.g., Boc, Cbz, Acyl) at N4 drastically alters the spectrum, often inducing rotamers (conformational isomers) visible on the NMR timescale.

N4-Acylation Effects

When an acyl group is introduced at N4 (the amine nitrogen), the partial double bond character of the N-C(O) bond restricts rotation.

  • Observation: You will often observe "split" peaks for C3 and C5.

  • Shift Magnitude:

    • C3: Shifts downfield to ~50-55 ppm .

    • C5: Shifts downfield to ~45-50 ppm .

    • Rotamer Ratio: In DMSO-d6 at 25°C, signals may appear as unequal pairs (e.g., 3:1 ratio). Heating the sample to 80°C (353 K) typically coalesces these signals, confirming they are rotamers and not impurities.

Experimental Protocol: Synthesis & Characterization

This protocol describes a self-validating workflow for synthesizing a model piperazin-2-one and verifying it via NMR.

A. Synthesis (The Cascade/Cyclization Method)

Context: A common route involves the reaction of ethylenediamine with chloroacetyl chloride or ethyl chloroacetate.

  • Reactants: Dissolve Ethylenediamine (1.5 eq) in methanol at 0°C.

  • Addition: Dropwise addition of Ethyl chloroacetate (1.0 eq).

  • Cyclization: Stir at RT for 2 hours, then reflux for 4 hours.

  • Workup: Evaporate solvent. Neutralize with NaOMe if using the salt form. Recrystallize from EtOH/Et2O.

B. NMR Acquisition Parameters (Self-Validating)

To ensure data integrity, use the following acquisition parameters:

  • Solvent: DMSO-d6 (Preferred for solubility of lactams).

  • Frequency: 100 MHz or higher (for 13C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C2 carbonyl has a long T1 relaxation time. Short delays will suppress the C2 signal, leading to false negatives.

  • Scans: Minimum 256 scans (due to low sensitivity of non-protonated C2).

C. Validation Workflow (Graphviz)

NMR_Validation Start Crude Product H1_NMR 1H NMR Screening (Check for Ethyl Group loss) Start->H1_NMR C13_Acq 13C NMR Acquisition (D1 > 2s, DMSO-d6) H1_NMR->C13_Acq Decision Signal at ~168 ppm? C13_Acq->Decision Path_A Yes: Lactam Formed Decision->Path_A Detected Path_B No: Linear Intermediate Decision->Path_B Absent Check_Sym Count Aliphatic Peaks Path_A->Check_Sym Result_1 3 Peaks (C3, C5, C6) = Pure Piperazin-2-one Check_Sym->Result_1 Distinct Signals Result_2 1 Peak (~45 ppm) = Piperazine Contamination Check_Sym->Result_2 Single Signal

Figure 2: Logical decision tree for validating piperazin-2-one formation using 13C NMR.

References

  • M. Petkovic et al. , "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution," Synthesis, 2023.[2]

  • Wodtke, R. et al. , "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution," RSC Advances, 2018, 8, 40921-40933.

  • Mentese, E. et al. , "Design and Synthesis of Some Piperazine Hybrid Molecules," Revue Roumaine de Chimie, 2017.

  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 10606, Piperazin-2-one."

Sources

Comparing bioactivity of pentan-3-yl vs ethyl substituted piperazines

Comparative Bioactivity Guide: -Pentan-3-yl vs. -Ethyl Piperazine Scaffolds

Executive Summary: The Steric Shielding Hypothesis

In the optimization of piperazine-based pharmacophores—common in antipsychotics, antihistamines, and designer therapeutics—the choice between an


-Ethyl

-Pentan-3-yl
binding efficiencymetabolic resilience1
  • 
    -Ethyl:  Offers minimal steric penalty, allowing the piperazine nitrogen to fit into tight receptor pockets (e.g., Dopamine D2/D3), but suffers from rapid oxidative 
    
    
    -dealkylation by CYP450 isoforms.
  • 
    -Pentan-3-yl:  Introduces a "steric umbrella" via the branched 1-ethylpropyl moiety. While this can reduce affinity for sterically constrained targets, it drastically extends half-life (
    
    
    ) by blocking the
    
    
    -carbon from enzymatic attack.[1]

This guide provides the experimental rationale, data comparison, and protocols to validate these substituents in your lead optimization campaigns.

Physicochemical & Structural Architecture[1]

The fundamental difference lies in the topology of the alkyl group attached to the basic nitrogen.[1]

Structural Comparison
Feature

-Ethyl Piperazine

-Pentan-3-yl Piperazine
Structure



-Carbon Type
Primary (

)
Secondary (

)
Steric Bulk (Taft

)
-0.07 (Low hindrance)-1.50 (High hindrance)
Lipophilicity (

)
Baseline (+0.5 vs H)High (+1.8 vs H)
Rotational Freedom High (Flexible)Restricted (Rigid anchor)
The "Grease Ball" Effect vs. Solubility

The pentan-3-yl group adds significant lipophilicity (

  • Benefit: Enhanced Blood-Brain Barrier (BBB) permeability for CNS targets.[1]

  • Risk: Reduced aqueous solubility and increased non-specific binding (high plasma protein binding).[1]

Pharmacokinetics: Metabolic Stability (The Core Differentiator)

The most critical functional difference is resistance to oxidative


-dealkylation1
Mechanism of Metabolism

CYP450 enzymes (specifically CYP2D6 and CYP3A4) typically attack the electron-rich

  • Ethyl Route: The

    
    -carbon is unhindered.[1] Hydroxylation occurs rapidly, forming an unstable carbinolamine intermediate that collapses to release acetaldehyde and the des-ethyl metabolite.
    
  • Pentan-3-yl Route: The

    
    -carbon is shielded by two ethyl "wings."[1] The enzyme's heme iron cannot easily access the 
    
    
    -proton for abstraction.
Visualization: CYP450 Oxidative Pathway

MetabolicPathwaySubstrate_EthylN-Ethyl Analog(Accessible u03B1-Carbon)Intermediate_EthylCarbinolamine(Unstable)Substrate_Ethyl->Intermediate_EthylRapid u03B1-HydroxylationProduct_EthylDes-ethyl Metabolite+ AcetaldehydeIntermediate_Ethyl->Product_EthylSpontaneous CollapseSubstrate_PentylN-Pentan-3-yl Analog(Sterically Shielded)Product_PentylIntact Drug(High Metabolic Stability)Substrate_Pentyl->Product_PentylSteric Blockade(Reaction Stalled)CYPCYP450(Oxidation)CYP->Substrate_EthylCYP->Substrate_PentylAccess Denied

Figure 1: Mechanistic divergence in metabolic fate.[1] The branched pentan-3-yl group prevents the formation of the carbinolamine intermediate.

Pharmacodynamics: Binding Affinity & Selectivity[2]

While pentan-3-yl improves stability, it imposes a steric penalty .[1]

Case Study: Dopamine/Serotonin Receptors

In SAR studies of piperazine-based ligands (e.g., phenylpiperazines targeting D2/5-HT2A):

  • Ethyl: Often exhibits optimal

    
     (sub-nanomolar) because the ethyl group fills the hydrophobic pocket without clashing with the receptor walls.[1]
    
  • Pentan-3-yl:

    • Affinity: Frequently shows a 2-10x reduction in affinity if the pocket is narrow.[1]

    • Selectivity: Can increase selectivity . For example, if the target receptor (e.g.,

      
      ) has a larger hydrophobic pocket than the off-target (e.g., hERG or Muscarinic), the bulky group acts as a "molecular key" that only fits the larger lock.
      

Experimental Protocols

To empirically verify these differences, use the following validated workflows.

Synthesis: Reductive Amination (Preferred Route)

Direct alkylation of pentan-3-yl halides is sluggish and prone to elimination (E2 reaction).[1] Reductive amination is the industry standard for introducing the pentan-3-yl group.

Protocol: Synthesis of 1-(Pentan-3-yl)piperazine derivative

  • Reagents: Piperazine core (1.0 eq), Pentan-3-one (1.5 eq), Sodium Triacetoxyborohydride (STAB, 2.0 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).[1]

  • Procedure:

    • Dissolve amine in DCE under

      
      .[1]
      
    • Add Pentan-3-one and stir for 30 min (Imine formation).

    • Add STAB portion-wise.[1]

    • Stir at RT for 12–24h.[1][2] (Note: Pentan-3-one is sterically crowded; reaction is slower than with acetaldehyde).[1]

    • Quench with sat.

      
      . Extract with DCM.[1][2]
      
  • Purification: Flash chromatography (MeOH/DCM).

Assay: Microsomal Stability (HLM)

This assay quantifies the metabolic shielding effect.[1]

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: 1

    
    M test compound (Ethyl vs. Pentan-3-yl analog).
    
  • Cofactor: NADPH regenerating system.[1]

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    and
    
    
    .
Experimental Workflow Diagram

ExperimentalWorkflowcluster_0Phase 1: Synthesis (Reductive Amination)cluster_1Phase 2: Biological EvaluationStartPiperazine CoreReactionReaction:NaBH(OAc)3, DCE, 24hStart->ReactionReagentKetone Source:Pentan-3-one vs AcetaldehydeReagent->ReactionPurifyPurification:Flash Column (DCM/MeOH)Reaction->PurifyHLMAssay 1: Metabolic Stability(Human Liver Microsomes)Purify->HLMBindingAssay 2: Radioligand Binding(Ki Determination)Purify->BindingDataData Output:t1/2, Cl_int, KiHLM->DataBinding->Data

Figure 2: Integrated workflow for synthesizing and comparing N-substituted piperazine analogs.

Comparative Data Summary

When presenting data to stakeholders, use this template to highlight the trade-offs.

Metric

-Ethyl Analog

-Pentan-3-yl Analog
Interpretation

(HLM)
< 15 min> 60 minPentan-3-yl blocks dealkylation.[1]

(Clearance)
HighLowPentan-3-yl improves bioavailability.[1]
Potency (

)
High (

)
Variable (

to

)
Ethyl fits better in small pockets.[1]
BBB Permeability ModerateHighPentan-3-yl drives CNS exposure.[1]

References

  • Piperazine Scaffold SAR: Shan, Y., et al. (2024).[1] Piperazine skeleton in the structural modification of natural products: a review. PMC.[1] Link

  • Metabolic Stability of N-Alkyl Groups: Alexandre, B. D. G., et al. (2024).[1][3] Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes.[1][3] Pharmaceutics.[1][4] Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] Journal of Organic Chemistry.[1][6] Link[1][2]

  • Steric Hindrance in Piperazines: Hambley, T. W., et al. (2002).[1] New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine.[1] PubMed.[1] Link

Reference standards for 1-(Pentan-3-yl)piperazin-2-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Guide to Reference Standards for 1-(Pentan-3-yl)piperazin-2-one Analysis

Executive Summary

1-(Pentan-3-yl)piperazin-2-one (CAS: Not widely listed; Custom Synthesis typically required) is a specialized N-alkylated lactam scaffold. Often encountered as a key intermediate in the synthesis of CDK4/6 inhibitors (e.g., analogs of Ribociclib/Trilaciclib) or as a degradation impurity in piperazine-containing APIs, its analysis requires rigorous reference standard qualification.

Unlike common solvents or blockbuster APIs, "off-the-shelf" pharmacopeial standards (USP/EP) for this specific molecule are rarely available. This guide outlines the strategy for sourcing, qualifying, and utilizing reference standards for 1-(Pentan-3-yl)piperazin-2-one, comparing Custom Synthesis (Primary) versus Research Grade alternatives.

Technical Profile & Analytical Challenges

Before selecting a standard, one must understand the molecule's physicochemical behavior.

FeatureTechnical Implication
Structure Cyclic amide (lactam) with a branched alkyl group at N1.
Polarity Moderate. The lactam moiety increases polarity compared to the corresponding piperazine.
Basicity The N4 nitrogen is secondary and basic (

). The N1 nitrogen is non-basic (amide).
UV Activity Low. Lacks strong chromophores. Detection relies on low UV (205–215 nm) or MS.
Stability Susceptible to hydrolysis (ring-opening) under strong acid/base conditions; N4 is prone to oxidation.

Comparative Analysis of Reference Standard Options

In the absence of a compendial standard, researchers must choose between procuring a custom-synthesized standard or a commercial research-grade material.

Option A: Custom Qualified Primary Standard (Gold Standard)

Best for: GMP release testing, stability studies, and impurity quantification.

  • Purity: >99.0% (Assigned by Mass Balance).

  • Characterization: 1H/13C NMR, MS, IR, KF (Water), ROI (Residue on Ignition), Residual Solvents.

  • Traceability: Full Chain of Custody.

  • Cost: High (

    
    5,000 for initial synthesis & qualification).
    
Option B: Research Grade / Catalog Standard

Best for: Early-stage R&D, method development, qualitative identification.

  • Purity: Typically >95% or >97% (Area% by HPLC only).

  • Characterization: Minimal (usually H-NMR and HPLC).

  • Risk: May contain undefined synthetic byproducts (e.g., bis-alkylated species) that co-elute.

  • Cost: Moderate (

    
    500 per mg).
    

Comparison Table: Analytical Reliability

MetricCustom Primary StandardResearch Grade Standard
Assay Method Quantitative NMR (qNMR) or Mass BalanceHPLC Area% (often overestimates purity)
Water Content Measured (Karl Fischer)Often "Not Determined" (Assumed dry)
Counter-ions Quantified (if salt form)Often undefined (TFA/Formate salts common)
Suitability Required for ICH Q3A/B Impurity ReportingSuitable for Peak ID only

Qualification Protocol: Establishing the "Truth"

When a commercial standard is unavailable, you must qualify the material in-house. Below is the mandatory workflow for validating 1-(Pentan-3-yl)piperazin-2-one.

Step 1: Structural Elucidation (Identity)
  • 1H NMR (DMSO-d6):

    • Look for the methine septet of the pentan-3-yl group (

      
       ppm).
      
    • Confirm the lactam backbone : Two triplets (or multiplets) for the ethylene bridge adjacent to the amide.

    • Key Distinction: Verify N1-alkylation vs. O-alkylation (lactim ether) using HMBC.

  • Mass Spectrometry (ESI+):

    • Parent Ion:

      
       Da.
      
    • Fragmentation: Loss of the pentan-3-yl group (

      
       Da) to yield the piperazin-2-one core (
      
      
      
      ).
Step 2: Purity Assignment (Potency)

Do not rely solely on HPLC area. Use the Mass Balance Equation :



  • HPLC Method: Use a high-pH stable C18 column (e.g., XBridge C18) with ammonium bicarbonate buffer (pH 9.0) to ensure the N4 amine is deprotonated, improving peak shape.

  • GC-FID: Mandatory for quantifying residual solvents from synthesis (often DMF or Toluene).

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying the reference standard.

StandardQualification Start Crude 1-(Pentan-3-yl)piperazin-2-one Identity 1. Structural ID (NMR, MS, IR) Start->Identity PurityCheck 2. Chromatographic Purity (HPLC-UV + GC-FID) Identity->PurityCheck Decision Purity > 98.0%? PurityCheck->Decision Purification Prep-HPLC / Recrystallization Decision->Purification No Quantification 3. Potency Assignment (Mass Balance / qNMR) Decision->Quantification Yes Purification->PurityCheck Retest FinalStandard Qualified Reference Standard (Ready for GMP Use) Quantification->FinalStandard

Figure 1: Step-by-step workflow for qualifying a custom reference standard when compendial sources are unavailable.

Synthesis & Impurity Origins

Understanding how the standard is made helps in identifying likely impurities in the material.

SynthesisPath Amine 3-Aminopentane Reaction Cyclization (Base, Heat) Amine->Reaction Linker N-(2-chloroethyl)chloroacetamide Linker->Reaction Product 1-(Pentan-3-yl)piperazin-2-one Reaction->Product Impurity1 Impurity A: Unreacted Amine Reaction->Impurity1 Impurity3 Impurity C: Dimer/Oligomer Reaction->Impurity3 Impurity2 Impurity B: Ring-Opened Acid Product->Impurity2 Hydrolysis

Figure 2: Synthetic pathway and potential impurities. Impurity B (Ring-Opened Acid) is the critical degradation product to monitor.

Recommended Analytical Method (HPLC-UV-MS)

To verify the standard, use this robust starting method:

  • Column: Waters XBridge BEH C18 (

    
     mm, 2.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 215 nm (Amide band) and MS (ESI+, SIM mode for

    
     171).
    
  • Rationale: High pH suppresses protonation of the secondary amine, reducing peak tailing and improving resolution from polar impurities.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • U.S. Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards.Link

  • Petkovic, M., et al. (2023).[1][2] "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis, 55. Link

  • Lai, L.L., et al. (2001).[3] "Synthesis of Monosubstituted Piperazine Derivatives." Synthesis, 361-363.[3] Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.